molecular formula C12H12Cl3N3 B1357916 N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine CAS No. 281211-09-4

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Cat. No.: B1357916
CAS No.: 281211-09-4
M. Wt: 304.6 g/mol
InChI Key: VYVZWMSFMRFPIF-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine ( 281211-09-4) is an organic compound with the molecular formula C12H12Cl3N3 and a molecular weight of 304.6 g/mol . This quinoxaline derivative is characterized by a density of approximately 1.417 g/cm³ and a high boiling point of 393.4°C at 760 mmHg, indicating its thermal stability . It is supplied with a high purity level of 96% and is identified as a key intermediate in chemical synthesis, particularly for the development of complex heterocyclic compounds . Quinoxaline cores, like the one in this compound, are of significant interest in medicinal chemistry research. Structurally similar quinoxaline 1,4-dioxide derivatives have been extensively studied for their potent biological activities, demonstrating significant cytotoxic effects against cancer cell lines, the ability to target hypoxic tumor environments, and the potential to circumvent multidrug resistance in cancer cells . As a versatile building block, this amine is For Research Use Only (RUO) and is intended solely for laboratory research and chemical synthesis applications. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage its chemical properties in the exploration and development of novel pharmaceutical agents and other advanced chemical entities.

Properties

IUPAC Name

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZWMSFMRFPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609942
Record name N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281211-09-4
Record name N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, a halogenated quinoxaline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures for this specific compound in published literature, this guide outlines a rational, multi-step synthesis based on established organic chemistry principles and analogous reactions reported for similar quinoxaline structures. The proposed pathway involves the preparation of a key tetrachlorinated intermediate followed by a regioselective nucleophilic aromatic substitution.

Summary of Physicochemical Data

While experimental data for the target compound is scarce, the following table summarizes key physicochemical properties of the proposed precursors and a closely related analogue. This data is crucial for reaction monitoring and product characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
4,5-Dichloro-1,2-phenylenediamineC₆H₆Cl₂N₂177.03158-164[1][2]5348-42-5[1][3]
6,7-Dichloroquinoxaline-2,3(1H,4H)-dioneC₈H₄Cl₂N₂O₂231.04>30025983-14-6 (for tetrachloroquinoxaline)
2,3,6,7-TetrachloroquinoxalineC₈H₂Cl₄N₂267.93Not available25983-14-6[4]
This compoundC₁₂H₁₂Cl₃N₃304.60Not available281211-09-4[5]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages, as depicted in the workflow diagram below. This strategy relies on the robust chemistry of quinoxaline ring formation and subsequent functionalization through nucleophilic substitution.

Synthesis_Workflow cluster_0 Stage 1: Quinoxaline Ring Formation cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Nucleophilic Aromatic Substitution (SNAr) A 4,5-Dichloro-1,2- phenylenediamine C 6,7-Dichloroquinoxaline- 2,3(1H,4H)-dione A->C Condensation (e.g., 4N HCl, reflux) B Oxalic Acid B->C D 2,3,6,7-Tetrachloroquinoxaline C->D Chlorination (e.g., POCl3/PCl5, heat) F N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine D->F Amination (e.g., organic solvent, base) E tert-Butylamine E->F Biological_Relevance cluster_Quinoxaline This compound cluster_PotentialTargets Potential Biological Interactions cluster_Outcomes Potential Biological Activities Quinoxaline Target Compound DNA DNA Intercalation Quinoxaline->DNA interacts with Enzymes Enzyme Inhibition (e.g., Kinases, Topoisomerases) Quinoxaline->Enzymes interacts with Receptors Receptor Modulation (e.g., GPCRs like GLP-1R) Quinoxaline->Receptors interacts with Anticancer Anticancer DNA->Anticancer Enzymes->Anticancer Antiinflammatory Anti-inflammatory Enzymes->Antiinflammatory Metabolic Metabolic Regulation Receptors->Metabolic Antimicrobial Antimicrobial

References

Physicochemical Properties of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the physicochemical properties of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine (PubChem CID: 20821165) is limited. This document provides a technical guide based on computed data for structurally similar compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

Introduction

This compound is a halogenated quinoxaline derivative. The quinoxaline scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Understanding the physicochemical properties of novel derivatives such as this is a critical step in the drug discovery and development process, influencing parameters from initial screening to formulation. This guide summarizes the available computational data for closely related analogs and provides an overview of standard experimental methodologies for property determination.

Computed Physicochemical Properties of Analogous Compounds

In the absence of experimental data for this compound, we present computed properties for two structurally related compounds to provide an estimated profile. These properties were obtained from the PubChem database and are computationally derived.

PropertyN-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine[1]N-(tert-Butyl)-6,7-dichloroquinoxalin-2-amine[2]
Molecular Formula C13H15Cl2N3O2SC12H13Cl2N3
Molecular Weight 348.2 g/mol 270.15 g/mol
XLogP3 3.93.8
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 53
Rotatable Bond Count 31
Topological Polar Surface Area 80.3 Ų37.8 Ų
Complexity 475267
Monoisotopic Mass 347.0262033 Da269.0486528 Da

General Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for key experiments used to determine the physicochemical properties of small molecule compounds.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (OECD Guideline 107):

  • Preparation of Solutions: A saturated solution of the test compound is prepared in both n-octanol and water. The two phases are pre-saturated with each other by shaking for 24 hours, followed by separation.

  • Partitioning: A known concentration of the test compound is dissolved in one of the phases. An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken in a flask at a constant temperature until equilibrium is reached. The time required for equilibration can vary and should be determined empirically.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Equilibrium Shake-Flask Method (OECD Guideline 105):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids. Centrifugation may be used prior to filtration.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Result Expression: The solubility is typically expressed in mg/mL or µg/mL.

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is crucial for understanding a compound's behavior in different physiological environments.

Potentiometric Titration:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the solution of the compound.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by fitting the data to the Henderson-Hasselbalch equation.

Visualizations

General Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel chemical entity in a drug discovery setting.

G cluster_0 Physicochemical Property Determination Workflow A Compound Synthesis and Purification B Structural Characterization (NMR, MS) A->B C Solubility Determination (Kinetic & Thermodynamic) B->C D Lipophilicity Measurement (LogP/LogD) B->D E pKa Determination B->E F Permeability Assessment (e.g., PAMPA) C->F D->F E->F G Data Analysis and Candidate Profiling F->G

Caption: A generalized workflow for the determination of key physicochemical properties of a new chemical entity.

Note on Biological Activity: As of the date of this document, there is no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research would be required to elucidate its pharmacological profile.

References

Technical Guide: N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine (CAS 281211-09-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, a halogenated quinoxaline derivative. Due to the limited availability of public data on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related quinoxaline compounds. It covers physicochemical properties, a proposed synthetic route, and potential biological activities, offering a foundational resource for researchers interested in this and similar molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number 281211-09-4Vihasibio[1]
Chemical Name This compoundVihasibio[1]
Synonym 2-(tert-Butylamino)-3,6,7-trichloroquinoxalineVihasibio[1]
Molecular Formula C₁₂H₁₂Cl₃N₃Calculated
Molecular Weight 316.61 g/mol Calculated
Purity 96%Vihasibio[1]

Proposed Synthesis

A specific, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be proposed based on established quinoxaline chemistry. The core of this synthesis is the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound.

Experimental Protocol: A Generalized Approach
  • Starting Material Preparation: The synthesis would likely begin with a tetrachlorinated benzene derivative, such as 1,2,4,5-tetrachlorobenzene. Nitration followed by selective reduction would yield 4,5-dichloro-1,2-diaminobenzene.

  • Quinoxaline Ring Formation: The resulting diamine would then be reacted with a suitable glyoxal derivative to form the quinoxaline core.

  • Chlorination and Amination: Further chlorination and subsequent nucleophilic substitution with tert-butylamine would lead to the final product.

A generalized workflow for the synthesis of quinoxaline derivatives often involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

G A Substituted o-Phenylenediamine C Cyclocondensation A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Derivative C->D

Caption: Generalized synthesis of quinoxaline derivatives.

Potential Biological Activity

While no specific biological activity has been documented for this compound, the quinoxaline scaffold is a well-known pharmacophore present in numerous bioactive compounds.[2][3] Derivatives of quinoxaline have demonstrated a wide array of pharmacological effects, suggesting potential areas of investigation for this molecule.

Known activities of Quinoxaline Derivatives include:

  • Antimicrobial Activity: Quinoxaline derivatives have been shown to be effective against various strains of bacteria and fungi.[3][4][5]

  • Antiviral Activity: Certain quinoxalines exhibit potent antiviral properties.[4][6]

  • Anticancer Activity: Many quinoxaline-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[3][4]

Given these precedents, this compound could be a candidate for screening in these therapeutic areas. The trichloro-substitution and the N-tert-butyl group are functionalities that could modulate potency, selectivity, and pharmacokinetic properties.

Potential Signaling Pathway Involvement

Many bioactive compounds exert their effects by modulating cellular signaling pathways. Quinoxaline derivatives have been implicated in the modulation of various pathways, including those involved in cell proliferation and inflammation. The diagram below illustrates a generalized signaling cascade that could be influenced by a bioactive quinoxaline derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Translocation Molecule Bioactive Quinoxaline Derivative Molecule->Receptor Binding & Modulation

Caption: Generalized cell signaling pathway modulation.

Conclusion and Future Directions

This compound is a chemical entity with limited publicly available data. Based on the known chemistry and biological activity of the quinoxaline class of compounds, this molecule warrants further investigation. Future research should focus on:

  • Development and validation of a robust synthetic protocol.

  • Comprehensive characterization of its physicochemical properties.

  • Screening for biological activity, particularly in the areas of oncology and infectious diseases.

This guide provides a starting point for researchers to explore the potential of this and related compounds in drug discovery and development.

References

Technical Guide: Structure Elucidation of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of the novel heterocyclic compound, N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document outlines the expected analytical outcomes and detailed experimental protocols based on established principles of organic spectroscopy and crystallography, drawing parallels with structurally related compounds. The guide covers a proposed synthetic pathway, detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, and presents expected data in structured tables. Visualizations of the proposed synthesis and analytical workflows are provided using Graphviz diagrams to facilitate understanding.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The substitution pattern on the quinoxaline core plays a crucial role in modulating the biological efficacy and pharmacokinetic properties of these molecules. The title compound, this compound, represents a novel scaffold with potential applications in drug discovery. Its structural confirmation is a prerequisite for any further investigation into its biological activity and structure-activity relationships (SAR). This guide serves as a practical resource for researchers undertaking the synthesis and characterization of this and similar quinoxaline derivatives.

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from commercially available precursors. The proposed pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Quinoxaline Core Formation cluster_1 Step 2: Amination 4,5,6-trichloro-1,2-phenylenediamine 4,5,6-trichloro-1,2-phenylenediamine reaction1 Condensation (e.g., EtOH, reflux) 4,5,6-trichloro-1,2-phenylenediamine->reaction1 glyoxal glyoxal glyoxal->reaction1 2,3,6,7-tetrachloroquinoxaline 2,3,6,7-tetrachloroquinoxaline reaction1->2,3,6,7-tetrachloroquinoxaline reaction2 Nucleophilic Aromatic Substitution (e.g., DIPEA, DMF, heat) 2,3,6,7-tetrachloroquinoxaline->reaction2 tert-butylamine tert-butylamine tert-butylamine->reaction2 target_compound N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine reaction2->target_compound

Caption: Proposed two-step synthesis of the target compound.

Structure Elucidation Workflow

The comprehensive characterization of this compound necessitates a multi-technique approach to unambiguously determine its chemical structure. The logical flow of the structure elucidation process is depicted below.

Elucidation_Workflow synthesis Synthesis and Purification nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry (EI, ESI) synthesis->ms xray Single Crystal X-ray Crystallography synthesis->xray if suitable crystals form structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation xray->structure_confirmation

Caption: Logical workflow for structure elucidation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and establish connectivity through 2D NMR experiments.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be required for adequate signal-to-noise, relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) carbon-proton correlations, which is crucial for connecting different fragments of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Protocol:

  • Sample Preparation:

    • For Electron Ionization (EI-MS): Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

    • For Electrospray Ionization (ESI-MS): Prepare a dilute solution in a solvent compatible with ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition:

    • Low-Resolution MS: Acquire a full scan mass spectrum to identify the molecular ion peak.

    • High-Resolution MS (HRMS): To determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.

    • Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation to obtain a fragmentation pattern, which can be used to deduce structural features.

Single Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth:

    • This is often the most challenging step. Several methods should be attempted in parallel.

    • Slow Evaporation: Dissolve the compound in a suitable solvent (or solvent mixture) to near saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a more dense solution of the compound. Crystals may form at the interface.

  • Data Collection and Structure Refinement:

    • Once suitable single crystals are obtained, they are mounted on a goniometer and placed in a single-crystal X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) and irradiated with X-rays.

    • The diffraction pattern is collected and processed to determine the unit cell parameters and the electron density map.

    • The structure is solved and refined using specialized software to yield the final atomic coordinates and molecular structure.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds and general spectroscopic principles.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2s1HH-5 or H-8
~ 7.8 - 8.0s1HH-5 or H-8
~ 5.5 - 6.5br s1HN-H
~ 1.5 - 1.7s9H-C(CH₃)₃

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-2
~ 140 - 145C-9 or C-10
~ 135 - 140C-3
~ 130 - 135C-6 or C-7
~ 125 - 130C-5 or C-8
~ 50 - 55-C (CH₃)₃
~ 28 - 30-C(C H₃)₃

Table 3: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zFormula
[M+H]⁺315.9968To be determinedC₁₂H₁₂Cl₃N₃

Table 4: Expected Major Mass Spectrometry Fragmentation

Fragment m/zProposed Structure/Loss
[M - 15]⁺Loss of a methyl radical (•CH₃)
[M - 57]⁺Loss of a tert-butyl radical (•C(CH₃)₃)
[M - Cl]⁺Loss of a chlorine radical (•Cl)

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern analytical techniques. This guide provides a robust framework of experimental protocols and expected data to aid researchers in the synthesis and characterization of this and related novel quinoxaline derivatives. While the provided spectroscopic data are predictive, they offer a solid foundation for the interpretation of experimental results. The definitive confirmation of the structure will ultimately rely on the successful acquisition and analysis of high-quality experimental data, with single-crystal X-ray crystallography being the gold standard for unambiguous structure determination.

A Technical Guide to the Spectroscopic Characterization of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. Due to the limited availability of public experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopic analysis. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of synthetic compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet1HAromatic-H
~ 7.8 - 8.0Singlet1HAromatic-H
~ 6.0 - 6.5Broad Singlet1HN-H
~ 1.5 - 1.7Singlet9Htert-Butyl

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 155Quinoxaline C=N
~ 140 - 145Quinoxaline C-NH
~ 135 - 140Quinoxaline C-Cl
~ 130 - 135Quinoxaline C-Cl
~ 125 - 130Quinoxaline C-Cl
~ 120 - 125Quinoxaline C-H
~ 115 - 120Quinoxaline C-H
~ 50 - 55tert-Butyl (quaternary C)
~ 30 - 35tert-Butyl (methyl C)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretch
~ 2900 - 3000StrongC-H stretch (aliphatic)
~ 1600 - 1650MediumC=N stretch
~ 1500 - 1550StrongAromatic C=C stretch
~ 1300 - 1400StrongC-N stretch
~ 1000 - 1100StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueIon Type
~ 303/305/307/309[M]⁺ (Molecular ion with chlorine isotopes)
~ 288/290/292/294[M-CH₃]⁺
~ 247/249/251[M-C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of the title compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

LogicalRelationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques Compound N-(tert-Butyl)-3,6,7-trichloro- quinoxalin-2-amine Structure Chemical Structure Compound->Structure FuncGroups Functional Groups Structure->FuncGroups MolWeight Molecular Weight Structure->MolWeight NMR NMR Structure->NMR IR IR FuncGroups->IR MS MS MolWeight->MS

Technical Guidance: Solubility Profile of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the computed physicochemical properties of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and a related structure, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, is presented below. These properties, particularly the lipophilicity (XLogP3), suggest a generally low solubility in aqueous media and a preference for organic solvents.

PropertyThis compoundN-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Molecular Formula C12H12Cl3N3C13H15Cl2N3O2S
Molecular Weight 304.6 g/mol 348.2 g/mol [1][2]
XLogP3-AA 4.83.9[2]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 35
Rotatable Bond Count 23

Prospective Solubility in Organic Solvents

Based on the general principles of solubility for quinoxaline derivatives, the solubility of this compound is expected to vary significantly with the polarity of the solvent.[3] The presence of a non-polar tert-butyl group and a largely aromatic core suggests higher solubility in non-polar to moderately polar organic solvents. Conversely, its solubility is likely to be limited in highly polar and protic solvents.

Hypothetical Solubility Data Presentation

The following table illustrates how experimentally determined solubility data for this compound should be presented for clarity and comparative analysis. The data would be obtained using the experimental protocol outlined in the subsequent section.

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Non-Polar
Hexane0.125Data to be determinedData to be determined
Toluene2.425Data to be determinedData to be determined
Polar Aprotic
Dichloromethane3.125Data to be determinedData to be determined
Acetone5.125Data to be determinedData to be determined
Acetonitrile5.825Data to be determinedData to be determined
Dimethylformamide (DMF)6.425Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)7.225Data to be determinedData to be determined
Polar Protic
Ethanol4.325Data to be determinedData to be determined
Methanol5.125Data to be determinedData to be determined

Experimental Protocol: Isothermal Saturation Method

The recommended method for determining the solubility of this compound is the isothermal saturation method.[3] This technique involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Sealed vials

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The exact equilibration time should be determined empirically.[3]

  • Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[3] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

Experimental Workflow Diagram

G A Preparation: Add excess solid to solvent in a sealed vial. B Equilibration: Agitate at constant temperature (e.g., 24-48h). A->B C Sampling: Withdraw supernatant after settling. B->C D Filtration: Filter through a 0.45 µm syringe filter. C->D E Dilution: Dilute filtrate to a known volume. D->E F Quantification: Analyze concentration via HPLC or UV-Vis. E->F G Calculation: Determine solubility from concentration and dilution factor. F->G

Caption: Isothermal Saturation Method Workflow.

Factors Influencing Solubility

Several factors inherent to the molecular structure of this compound and the properties of the solvent will govern its solubility:

  • "Like Dissolves Like": The non-polar tert-butyl group and the chlorinated quinoxaline core will favor dissolution in non-polar and moderately polar aprotic solvents.

  • Hydrogen Bonding: The secondary amine group provides a hydrogen bond donor site, while the nitrogen atoms in the quinoxaline ring act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) may interact with these sites, but the overall lipophilicity of the molecule may still limit solubility.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound will also influence its solubility. A higher lattice energy will generally lead to lower solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.[3] This relationship can be leveraged for processes such as recrystallization.

Conclusion

While specific, publicly available experimental data on the solubility of this compound in organic solvents is currently lacking, this technical guide provides the necessary framework for its determination. By employing the detailed isothermal saturation method, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the study and application of this compound in drug development and other scientific endeavors. The general principles of solubility for quinoxaline derivatives, combined with the specific structural features of this compound, suggest a preference for non-polar to moderately polar aprotic solvents. Experimental verification of this hypothesis is a critical next step for any research program involving this compound.

References

Navigating the Stability Landscape of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a halogenated quinoxaline derivative. The quinoxaline scaffold is a constituent of various biologically active compounds, and understanding the stability of this particular derivative is crucial for its potential development, handling, and storage in pharmaceutical and research settings. This technical guide offers a prospective analysis of its thermal stability and degradation profile, details robust experimental protocols for its evaluation, and presents a theoretical overview of its potential degradation pathways.

Predicted Thermal Stability Profile

The thermal stability of this compound is predicted to be influenced by the trichlorinated quinoxaline core and the N-tert-butyl group. While specific quantitative data is unavailable, a qualitative assessment suggests that the compound is likely to be a crystalline solid with a relatively high melting point and decomposition temperature, characteristic of many chlorinated aromatic compounds.

Table 1: Hypothetical Thermal Stability Data for this compound

ParameterPredicted Value/RangeAnalytical Technique
Melting Point (T_m)180 - 220 °CDifferential Scanning Calorimetry (DSC)
Onset of Decomposition (T_onset)> 250 °CThermogravimetric Analysis (TGA)
Major Decomposition Step250 - 400 °CThermogravimetric Analysis (TGA)

Note: The values presented in this table are hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols

To empirically determine the thermal stability and degradation profile, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) instrument according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and detect any other thermal events such as polymorphic transitions.

Methodology:

  • Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards (e.g., indium).

  • Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the melting endotherm and calculate the enthalpy of fusion.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways under various stress conditions. This is crucial for developing stability-indicating analytical methods.[1][2]

Methodology: Forced degradation studies should be performed on a single batch of the drug substance.[3] The stress conditions should be more severe than accelerated stability testing conditions.[2]

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N HCl.

    • Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution and analyze by a suitable chromatographic method (e.g., HPLC).

  • Alkaline Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

    • Heat the solution at 60-80 °C for a specified period.

    • Neutralize the solution and analyze.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Analyze the solution at different time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at a temperature higher than that used for accelerated stability (e.g., 80 °C, 100 °C).[3]

    • Analyze the sample at various time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze both the exposed and control samples.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis0.1 N HCl60-80 °C2 - 24 hours
Alkaline Hydrolysis0.1 N NaOH60-80 °C2 - 24 hours
Oxidation3% H₂O₂Room Temperature2 - 24 hours
Thermal (Solid)Dry Heat80-100 °C1 - 7 days
PhotolyticICH Q1B compliant light sourceAmbientPer ICH Q1B

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the thermal and degradation analysis of this compound.

G cluster_0 Thermal Stability Assessment cluster_1 Degradation Profile Analysis cluster_2 Analytical Characterization cluster_3 Data Interpretation & Reporting TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Inform Melting Range HPLC HPLC-UV/MS Analysis Forced_Deg Forced Degradation Studies Acid Acidic Hydrolysis Forced_Deg->Acid Alkali Alkaline Hydrolysis Forced_Deg->Alkali Oxidation Oxidative Stress Forced_Deg->Oxidation Thermal Thermal Stress Forced_Deg->Thermal Photo Photolytic Stress Forced_Deg->Photo Acid->HPLC Analyze Degradants Alkali->HPLC Analyze Degradants Oxidation->HPLC Analyze Degradants Thermal->HPLC Analyze Degradants Photo->HPLC Analyze Degradants NMR NMR Spectroscopy HPLC->NMR Structure Elucidation Report Comprehensive Stability Report NMR->Report

Caption: Experimental workflow for stability and degradation analysis.

Predicted Degradation Pathways

The degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the C-N bond of the tert-butylamine group and potential dehalogenation of the quinoxaline ring under harsh conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_dealkylation Dealkylation cluster_dehalogenation Dehalogenation (Harsh Conditions) Parent N-(tert-Butyl)-3,6,7-trichloro- quinoxalin-2-amine Hydrolysis_Product 3,6,7-trichloroquinoxalin-2-ol Parent->Hydrolysis_Product Acid/Base Hydrolysis Dealkylated_Product 3,6,7-trichloroquinoxalin-2-amine Parent->Dealkylated_Product Thermal/Oxidative Stress Dehalogenated_Product Di- and Mono-chloro Quinoxaline Derivatives Parent->Dehalogenated_Product Reductive/Photolytic Stress

Caption: Potential degradation pathways of the target compound.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a robust framework for its comprehensive stability assessment. The proposed experimental protocols for TGA, DSC, and forced degradation studies will enable researchers to generate the necessary data to understand its thermal stability and degradation profile. The predicted degradation pathways offer a starting point for the identification of potential impurities and degradants. A thorough experimental investigation as outlined is essential for any future development and application of this compound.

References

Quantum Chemical Analysis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this exact compound (CAS Number: 281211-09-4), this document outlines established theoretical protocols based on studies of structurally similar quinoxaline derivatives. The guide details the methodologies for Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, data presentation strategies, and the visualization of computational workflows, offering a foundational framework for future in-silico research on this and related compounds.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. A thorough understanding of their electronic structure, reactivity, and spectroscopic characteristics at a molecular level is paramount for the rational design of novel and more effective therapeutic agents. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools in this endeavor, enabling the accurate prediction of molecular geometries, electronic properties, and spectroscopic signatures.[1][2]

This guide focuses on the theoretical investigation of this compound. While specific research on this molecule is not extensively published, the methodologies described herein are based on well-established computational practices for analogous quinoxaline systems.[3][4][5]

Theoretical Methodology

The core of the in-silico analysis of this compound would involve geometry optimization and the calculation of various molecular properties using DFT.

Computational Details

A widely accepted and effective method for calculations on similar organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[4][6] For a more accurate description of non-covalent interactions, the inclusion of dispersion corrections (e.g., Grimme's D3) is recommended.[1] While initial calculations are often performed in the gas phase to represent the molecule in an isolated state, the influence of solvents can be effectively modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[2]

Key Calculated Properties

The following properties are typically investigated to characterize a novel compound:

  • Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the ground state.

  • Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the generation of molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack.[3][7]

  • Spectroscopic Properties: Simulation of UV-Vis spectra using Time-Dependent DFT (TD-DFT), as well as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation and confirmation of experimental data.[4][5]

  • Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential from the HOMO and LUMO energies.

Data Presentation

To facilitate clear comparison and interpretation, all quantitative data from the quantum chemical calculations should be summarized in structured tables.

Table 1: Calculated Geometric Parameters
ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC-Cl (Position 3)Value
C-Cl (Position 6)Value
C-Cl (Position 7)Value
C-N (Amine)Value
......
Bond AngleCl-C-CValue
C-N-CValue
......
Dihedral AngleC-C-N-CValue
......
Note: Values are placeholders and would be populated from actual computational output.
Table 2: Calculated Electronic and Spectroscopic Properties
PropertyCalculated Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value
λmax (UV-Vis, nm)Value
Major IR Frequencies (cm⁻¹)Value 1, Value 2, ...
Note: Values are placeholders and would be populated from actual computational output.
Table 3: Calculated Global Reactivity Descriptors
DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-E_HOMOValue
Electron Affinity (A)-E_LUMOValue
Electronegativity (χ)(I + A) / 2Value
Chemical Hardness (η)(I - A) / 2Value
Chemical Softness (S)1 / (2η)Value
Electrophilicity Index (ω)χ² / (2η)Value
Note: Values are placeholders and would be populated from actual computational output.

Experimental and Computational Protocols

Synthesis of Quinoxaline Derivatives (General Protocol)

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For halogenated quinoxalines, the synthesis may start from appropriately substituted diamines and subsequent cyclization reactions. The synthesis of this compound would likely involve a multi-step process including the formation of the quinoxaline ring, followed by chlorination and amination reactions.[8]

Quantum Chemical Calculation Protocol
  • Structure Building: The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide the theoretical IR spectrum.

  • Electronic Properties Calculation: Single-point energy calculations are performed on the optimized geometry to obtain HOMO-LUMO energies, molecular orbitals, and the molecular electrostatic potential.

  • UV-Vis Spectrum Simulation: TD-DFT calculations are carried out to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

  • NMR Spectra Simulation: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts.[4]

Visualizations

Diagrams are crucial for illustrating complex workflows and relationships. The following are generated using the DOT language for Graphviz.

G cluster_input Input cluster_computation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Molecular Structure of This compound dft DFT Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->dft freq Frequency Calculation dft->freq tddft TD-DFT for Excited States dft->tddft giao GIAO for NMR dft->giao electronic_props Electronic Properties (HOMO, LUMO, MEP) dft->electronic_props geo_params Geometric Parameters (Bond Lengths, Angles) freq->geo_params spectra Simulated Spectra (IR, UV-Vis, NMR) tddft->spectra giao->spectra reactivity Reactivity Descriptors electronic_props->reactivity

Caption: Workflow for Quantum Chemical Calculations.

G cluster_computational Computational Data cluster_experimental Experimental Observations homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity correlates with biological_activity Potential Biological Activity homo_lumo->biological_activity may influence mep Molecular Electrostatic Potential (MEP) mep->reactivity predicts sites of mep->biological_activity guides understanding of receptor interactions bond_lengths Calculated Bond Lengths & Angles spectroscopy Spectroscopic Data (UV-Vis, IR) bond_lengths->spectroscopy informs

Caption: Correlation of Computational and Experimental Data.

Conclusion

Quantum chemical calculations offer a powerful, non-invasive approach to characterizing novel molecules like this compound. By employing methodologies such as DFT and TD-DFT, researchers can gain profound insights into the structural, electronic, and spectroscopic properties of this compound. This theoretical data is invaluable for guiding synthetic efforts, interpreting experimental findings, and ultimately accelerating the drug discovery and development process. The protocols and frameworks presented in this guide provide a robust starting point for the in-silico investigation of this and other promising quinoxaline derivatives.

References

In Silico Modeling of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. While specific experimental data for this molecule is not yet publicly available, we can infer a likely biological target and outline a robust computational strategy based on the known activity of structurally related analogs. This document details the proposed methodologies, from target identification and molecular docking to molecular dynamics simulations and ADMET prediction, serving as a roadmap for future research and development. All quantitative data for the target compound and its close analog are summarized, and key experimental protocols are provided.

Introduction to this compound

This compound is a halogenated quinoxaline derivative. While this specific compound is listed by chemical suppliers, there is a notable absence of published biological or computational studies.[1] However, significant research exists for a closely related compound, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, which has been identified as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[2][3][4] Given the structural similarity, it is plausible to hypothesize that this compound may also interact with GLP-1R, making this receptor a primary target for in silico investigation.

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets.[5][6] In silico modeling offers a powerful, resource-efficient approach to predict the binding affinity, mechanism of action, and pharmacokinetic properties of new derivatives like the title compound before undertaking extensive experimental synthesis and testing.[7]

Physicochemical Properties

A summary of the computed physicochemical properties for this compound and its well-studied analog is presented below. These properties are crucial for initial assessment of drug-likeness and for parameterizing computational models.

PropertyThis compoundN-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amineReference
Molecular Formula C12H12Cl3N3C13H15Cl2N3O2S[8]
Molecular Weight 304.61 g/mol 348.2 g/mol [3]
XLogP3-AA 4.53.9[3]
Hydrogen Bond Donors 11[3]
Hydrogen Bond Acceptors 35[3]
Rotatable Bonds 24[3]
Topological Polar Surface Area 37.8 Ų80.3 Ų[3]

Proposed In Silico Modeling Workflow

A multi-step computational workflow is proposed to investigate the interaction of this compound with its putative target, the GLP-1 receptor.

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Dynamic Simulation & Refinement cluster_3 Phase 4: Pharmacokinetic Profiling T_Prep Target Preparation (GLP-1R Structure Acquisition) L_Prep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking (Predict Binding Pose & Affinity) T_Prep->Docking L_Prep->Docking Scoring Scoring & Analysis (Identify Key Interactions) Docking->Scoring MD_Sim Molecular Dynamics (MD) (Assess Complex Stability) Scoring->MD_Sim MMPBSA Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->MMPBSA ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) MMPBSA->ADMET

Caption: Proposed in silico modeling workflow.

Detailed Methodologies

Target and Ligand Preparation

Target Preparation (GLP-1R):

  • Structure Acquisition: Obtain the 3D crystal structure of the human GLP-1 receptor, preferably in complex with a known agonist, from the Protein Data Bank (PDB).

  • Protein Cleaning: Remove all water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Protonation and Optimization: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). Optimize the hydrogen-bonding network and perform a constrained energy minimization to relieve any steric clashes in the protein structure.

Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation.

  • Energy Minimization: Perform a full geometry optimization and energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94) or a quantum mechanical method.

  • Charge Assignment: Calculate and assign partial atomic charges to the ligand, which are essential for accurate docking and simulation.

Molecular Docking

Protocol:

  • Binding Site Definition: Define the binding pocket of GLP-1R. This is typically based on the location of the co-crystallized ligand in the experimental structure or identified using pocket-finding algorithms.

  • Docking Algorithm: Employ a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding poses of the ligand within the defined receptor site. The algorithm will systematically search for the most favorable binding orientations and conformations.

  • Scoring and Analysis: The docking poses will be ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses should be visually inspected to analyze key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with receptor residues.

G cluster_docking Docking Simulation Receptor {GLP-1 Receptor (Target)} | { Active Site Defined} DockingProcess Pose Generation & Scoring Receptor->DockingProcess Ligand {this compound (Ligand)} | { 3D Conformation} Ligand->DockingProcess Result {Ranked Poses} | {Binding Affinity Score} | {Interaction Analysis} DockingProcess->Result

Caption: Molecular docking experimental workflow.

Molecular Dynamics (MD) Simulation

Protocol:

  • System Setup: The highest-ranked ligand-protein complex from the docking study is placed in a periodic simulation box.

  • Solvation: The box is filled with an explicit water model (e.g., TIP3P).

  • Ionization: Counter-ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Minimization and Equilibration: The entire system undergoes energy minimization to remove bad contacts. This is followed by a two-phase equilibration process: first, a constant volume (NVT) equilibration to stabilize the temperature, and second, a constant pressure (NPT) equilibration to stabilize the pressure and density.

  • Production Run: A long-duration (e.g., 100-200 nanoseconds) MD simulation is performed. Trajectories of atomic positions are saved at regular intervals.

  • Analysis: The trajectory is analyzed to assess the stability of the ligand-protein complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions over time.

ADMET Prediction

Protocol:

  • Model Selection: Utilize established in silico models and software (e.g., SwissADME, admetSAR, Discovery Studio) to predict the pharmacokinetic and toxicological properties of the compound.

  • Property Calculation: Submit the 2D or 3D structure of the ligand to these platforms. The software will calculate a range of properties based on QSAR models and rule-based filters.

  • Data Analysis: Key parameters to analyze include:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

Anticipated Outcomes and Future Directions

This proposed in silico workflow will provide critical insights into the potential of this compound as a therapeutic agent.

G cluster_outcomes Predicted Outcomes InSilico In Silico Modeling BindingAffinity Binding Affinity & Mode InSilico->BindingAffinity Stability Complex Stability InSilico->Stability ADMETProfile ADMET Profile InSilico->ADMETProfile Synthesis Chemical Synthesis BindingAffinity->Synthesis Stability->Synthesis ADMETProfile->Synthesis InVitro In Vitro Assays (e.g., GLP-1R Activation) Synthesis->InVitro LeadOpt Lead Optimization InVitro->LeadOpt LeadOpt->InSilico Iterative Refinement

Caption: Logical relationship of in silico and experimental phases.

The results will generate specific, testable hypotheses. A favorable prediction, indicating strong and stable binding to GLP-1R and a promising ADMET profile, would provide a strong rationale for its chemical synthesis and subsequent in vitro validation.[9] Conversely, poor predicted binding or high toxicity risk would allow for early deselection, saving significant resources. The ultimate goal is to use these computational insights to guide the efficient development of novel quinoxaline-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-2025-QC-001

Version: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of vast compound libraries to identify potential therapeutic candidates.[1] Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in cellular signaling pathways that govern cell growth, differentiation, and survival.[2][3][4] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a valuable therapeutic strategy.[2][3]

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities. Quinoxaline derivatives have been widely explored as potent inhibitors of various protein kinases, including tyrosine kinases, by competing with ATP at the enzyme's active site.[3][5][6] Their structural features allow for effective interaction with kinase targets, making them a focal point in the development of novel anticancer therapies.[2][3]

This document provides detailed protocols for the use of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine (hereafter referred to as "QC-001") in a high-throughput screening campaign to identify and characterize its potential as a kinase inhibitor. While specific biological data for QC-001 is not extensively published, its quinoxaline core suggests it is a strong candidate for kinase--targeted assays. This application note uses the MEK1 kinase, a key component of the MAPK/ERK signaling pathway, as an exemplary target to illustrate the screening workflow.

Compound of Interest

Compound Name: This compound
Internal ID: QC-001
CAS Number: 281211-09-4[7]
Molecular Formula: C₁₂H₁₁Cl₃N₃
Molecular Weight: 302.60 g/mol
Structure: Chemical structure of this compound

Hypothetical Target Pathway: MAPK/ERK Signaling

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in human cancers. QC-001 is hypothesized to inhibit MEK1, a dual-specificity kinase that phosphorylates and activates ERK.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates QC001 QC-001 QC001->MEK Inhibits Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation

Caption: Hypothesized inhibition of the MAPK/ERK pathway by QC-001.

High-Throughput Screening Workflow

The overall process for screening QC-001 involves a primary screen to identify initial activity, a dose-response confirmation to determine potency, and subsequent secondary assays to confirm the mechanism of action.

HTS_Workflow cluster_prep Assay Preparation cluster_execution Screening Execution cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Plating (QC-001 & Library) Primary_Screen Primary Screen (Single Concentration) Compound_Prep->Primary_Screen Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Primary_Screen Data_Analysis Data Analysis (Calculate % Inhibition, Z') Primary_Screen->Data_Analysis Dose_Response Confirmatory Screen (Dose-Response Curve) Hit_Selection Hit Selection (Potency & Efficacy) Dose_Response->Hit_Selection Data_Analysis->Hit_Selection Hit_Selection->Dose_Response Secondary_Assay Secondary / Orthogonal Assays Hit_Selection->Secondary_Assay

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Primary Assay: ADP-Glo™ Kinase Assay for MEK1 Inhibition

This protocol describes a luminescent ADP detection assay to measure the kinase activity of MEK1. The amount of ADP produced is directly proportional to kinase activity, and a decrease in signal in the presence of QC-001 indicates inhibition.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • QC-001 (10 mM stock in DMSO)

  • 384-well, low-volume, white plates

Protocol:

  • Compound Plating:

    • Prepare a 200 µM intermediate plate of QC-001 in Assay Buffer containing 1% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 25 nL of QC-001 from the intermediate plate to the assay plate.

    • For controls, transfer 25 nL of 1% DMSO (negative control) or a known MEK1 inhibitor (positive control). This results in a final assay concentration of 10 µM for the primary screen.

  • Enzyme/Substrate Addition:

    • Prepare a 2X MEK1/ERK2 solution in Assay Buffer (e.g., 4 nM MEK1, 1 µM inactive ERK2).

    • Dispense 2.5 µL of the 2X enzyme/substrate solution into each well of the 384-well assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer (e.g., 20 µM ATP).

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 5 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader (e.g., EnVision®, PHERAstar®).

Confirmatory Assay: Dose-Response and IC₅₀ Determination

This protocol is used to determine the potency (IC₅₀) of compounds identified as "hits" in the primary screen.

Protocol:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of QC-001 in DMSO, starting from a 10 mM stock.

    • Transfer 25 nL of each concentration into the assay plate in quadruplicate. This will generate a final concentration range from approximately 50 µM to 2.5 nM.

  • Assay Execution:

    • Follow steps 2-5 from the Primary Assay Protocol (5.1).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation and Analysis

Proper analysis of HTS data is crucial for hit identification. Key metrics include the Z'-factor, which assesses assay quality, and the IC₅₀, which measures compound potency.

Assay Quality Control

The Z'-factor is calculated from the positive (Staurosporine, a potent broad-spectrum kinase inhibitor) and negative (DMSO) controls to determine the robustness of the assay.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Quantitative Data Summary

The following table presents hypothetical data from the screening of QC-001 and control compounds against MEK1 kinase.

CompoundPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (nM)Hill SlopeZ'-Factor (Assay Plate)
QC-001 89.5%75.21.10.82
Staurosporine (Control)98.2%15.81.00.85
Inactive Compound3.1%> 50,000N/A0.83

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating This compound (QC-001) in a high-throughput screening setting for kinase inhibitor discovery.[8] The quinoxaline scaffold is a well-established pharmacophore for kinase inhibition, suggesting that QC-001 is a promising candidate for such campaigns.[3][5] By employing robust, validated assays like the ADP-Glo™ system, researchers can efficiently identify and characterize the inhibitory activity of novel compounds, paving the way for further lead optimization and development.[9]

References

Application Notes and Protocols for N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a synthetic compound belonging to the quinoxaline class of heterocyclic compounds. While specific biological data for this particular molecule is not extensively available in published literature, the quinoxaline scaffold is a well-established pharmacophore known for a wide range of biological activities. Derivatives of quinoxaline have shown potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3][4] This document provides a comprehensive set of detailed protocols for in vitro assays to characterize the biological activity of this compound. The protocols are based on established methodologies for evaluating quinoxaline derivatives and are intended to guide researchers in the initial screening and characterization of this compound.

Potential Biological Activities and Corresponding In Vitro Assays

Given the diverse activities of quinoxaline derivatives, a tiered approach to in vitro screening is recommended. The following assays are proposed to elucidate the potential therapeutic applications of this compound.

Table 1: Summary of Potential In Vitro Assays

Biological Activity In Vitro Assay Endpoint Measured Potential Therapeutic Area
AnticancerMTT Cell Viability AssayIC50 (Half-maximal inhibitory concentration)Oncology
Kinase Inhibition AssayIC50, Ki (Inhibition constant)Oncology
Cell Cycle AnalysisCell cycle phase distribution (G1, S, G2/M)Oncology
Apoptosis AssayPercentage of apoptotic cellsOncology
AntimicrobialMinimum Inhibitory Concentration (MIC) AssayMIC valueInfectious Diseases
Anti-inflammatoryMyeloperoxidase (MPO) Activity AssayInhibition of MPO activityInflammatory Diseases
Nitric Oxide (NO) Scavenging AssayEC50 (Half-maximal effective concentration)Inflammatory Diseases
Receptor ModulationGLP-1 Receptor (GLP-1R) Binding AssayEC50, IC50Metabolic Diseases (e.g., Diabetes)

Experimental Protocols

Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cancer cell lines (e.g., HCT116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1][2]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Table 2: Hypothetical MTT Assay Results

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
HCT1165.20.8
HepG212.81.5
MCF-78.11.2
Kinase Inhibition Assay

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[2][4] A generic kinase assay can be used to screen for inhibitory activity against a panel of kinases.

Protocol:

  • Assay Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound (e.g., 0.01 to 100 µM). Include a known kinase inhibitor as a positive control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Table 3: Hypothetical Kinase Inhibition Results

Kinase TargetIC50 (µM) of this compound
VEGFR-22.5
ASK10.8
EGFR> 100
GLP-1 Receptor (GLP-1R) Agonist Assay

A structurally related compound has shown activity as a GLP-1R agonist.[5] Therefore, evaluating the activity of this compound at this receptor is warranted. This can be done by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the receptor.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human GLP-1 receptor (e.g., BHK or CHO cells).

  • Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate a dose-response curve and determine the EC50 value.

Table 4: Hypothetical GLP-1R Agonist Activity

AssayEC50 (nM) of this compound
cAMP Accumulation150

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (e.g., HCT116, HepG2) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Normalization Data Normalization (% Viability) Absorbance_Reading->Data_Normalization IC50_Calculation IC50 Calculation (Dose-Response Curve) Data_Normalization->IC50_Calculation

Caption: Workflow for MTT Cell Viability Assay.

Hypothetical Signaling Pathway

G Compound N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine ASK1 ASK1 Compound->ASK1 Inhibition p38_JNK p38 / JNK ASK1->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38_JNK->Cell_Cycle_Arrest

Caption: Hypothetical ASK1 Inhibition Pathway.

Conclusion

The provided protocols offer a foundational framework for the in vitro characterization of this compound. Based on the known biological activities of the quinoxaline scaffold, it is plausible that this compound may exhibit anticancer, antimicrobial, anti-inflammatory, or receptor-modulating properties. The systematic application of these assays will enable a comprehensive evaluation of its pharmacological profile and guide further preclinical development. It is recommended to perform these assays in parallel with cytotoxicity studies on normal cell lines to assess the therapeutic index of the compound.

References

Application Notes and Protocols: N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine as a Potential GLP-1R Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes detail the investigation of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (also referred to as DMB or Compound 2) as a potential small molecule agonist for the Glucagon-like Peptide-1 Receptor (GLP-1R). GLP-1R is a well-established therapeutic target for type 2 diabetes and obesity.[1] Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1] DMB represents a non-peptidic quinoxaline derivative that has been identified as a potent and selective ago-allosteric modulator of the human GLP-1R.[2][3] This document provides a summary of its biological activity, relevant quantitative data, and detailed protocols for key experimental assays to evaluate its potential as a GLP-1R agonist.

Mechanism of Action

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine functions as an ago-allosteric modulator of the GLP-1R.[2] This means it acts in two distinct ways:

  • As a direct agonist: It can independently activate the GLP-1R to initiate downstream signaling cascades.[2]

  • As an allosteric modulator: It binds to a site on the receptor distinct from the orthosteric site where the native ligand (GLP-1) binds. This allosteric binding increases the affinity of GLP-1 for its receptor.[2][3]

The GLP-1 receptor primarily signals through the Gαs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn mediate many of the therapeutic effects of GLP-1R activation.[5] There is also evidence that GLP-1R can couple to other signaling pathways, including those involving ERK phosphorylation.[6]

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1R G_protein Gαs GLP1R->G_protein Activates ERK ERK GLP1R->ERK Activates (Alternative Pathway) DMB DMB (Agonist) DMB->GLP1R Activates GLP1 GLP-1 GLP1->GLP1R Binds AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes pERK pERK ERK->pERK Phosphorylation

Caption: GLP-1R Signaling Pathway Activation by DMB.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine.

ParameterValueCell LineAssay TypeReference
EC50 101 nMBHK cells expressing human GLP-1RcAMP Accumulation (inhibition of forskolin-induced)[7][8]
EC50 ~100-fold > Exendin-4Cultured cortical neuronscAMP Accumulation[5]
KB 26.3 nMRecombinant human GLP-1RBinding Assay[8]
In Vivo EffectAnimal ModelDoseOutcomeReference
Glucose Lowering Mice5 µmol/kgReduction in fasting plasma glucose[8]
Glucose Tolerance MiceNot specifiedSignificantly decreased overall glucose excursion[9]

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine to stimulate intracellular cAMP production, a hallmark of GLP-1R activation via the Gαs pathway.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A 1. Cell Seeding (e.g., HEK293-hGLP1R) B 2. Compound Treatment (DMB, GLP-1, Forskolin) A->B C 3. Cell Lysis B->C D 4. cAMP Detection (e.g., HTRF, Luminescence) C->D E 5. Data Analysis (EC50 Calculation) D->E OGTT_Workflow cluster_workflow Oral Glucose Tolerance Test (OGTT) Workflow A 1. Overnight Fasting (16-18 hours) B 2. Baseline Blood Glucose (t=0 min) A->B C 3. Administer DMB (e.g., oral gavage) B->C D 4. Glucose Challenge (oral gavage) C->D E 5. Monitor Blood Glucose (e.g., 15, 30, 60, 120 min) D->E F 6. Data Analysis (AUC Calculation) E->F

References

"application of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine in diabetes research"

Author: BenchChem Technical Support Team. Date: December 2025

A focus on N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and related compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently no publicly available research specifically detailing the application of this compound in diabetes research. The following application notes and protocols are based on the broader class of quinoxaline derivatives that have been investigated for their anti-diabetic properties. These methodologies can serve as a foundational guide for investigating novel quinoxaline compounds, including this compound.

Introduction to Quinoxalines in Diabetes Research

Quinoxalines, which are benzopyrazine derivatives, have demonstrated a wide range of biological activities, making them significant in the pharmaceutical industry.[1][2][3] Their therapeutic potential has been explored in various conditions, including cancer, as well as bacterial, fungal, and viral infections.[1][2][3] Recently, there has been growing interest in the application of quinoxaline derivatives in the management of type 2 diabetes.[1][2][4]

The anti-diabetic effects of quinoxaline compounds are being investigated through several mechanisms, including the inhibition of key enzymes involved in glucose metabolism and the modulation of signaling pathways related to insulin sensitivity.

Potential Mechanisms of Action:

  • α-Glucosidase Inhibition: This enzyme is involved in the digestion of carbohydrates. Its inhibition can help in managing postprandial hyperglycemia.[5]

  • Secretory Phospholipase A2 (sPLA2) Inhibition: sPLA2 is implicated in inflammation and cardiovascular complications associated with diabetes.[1][2]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are an established class of oral anti-diabetic drugs that work by increasing incretin levels, which in turn increases insulin secretion.[6]

  • Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: GLP-1R agonists enhance glucose-dependent insulin secretion, suppress glucagon secretion, and slow gastric emptying. A compound structurally related to the topic of interest, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, has been identified as a GLP-1R agonist.[7][8]

Data on Representative Quinoxaline Derivatives

The following table summarizes the inhibitory activities of some quinoxaline derivatives against enzymes relevant to diabetes.

Compound IDTarget EnzymeIC50 Value (µM)Reference
6a sPLA20.0475[1]
6c α-glucosidase0.0953[1]
Acarbose (Control) α-glucosidaseNot specified, but 6c was more effective[1]
GLP-1R agonist DMB GLP-1R (EC50)0.101[8]

Experimental Protocols

The following are generalized protocols for screening and characterizing quinoxaline derivatives for their potential anti-diabetic activity.

3.1. In Vitro Enzyme Inhibition Assays

3.1.1. α-Glucosidase Inhibition Assay

This assay determines the ability of a test compound to inhibit the α-glucosidase enzyme, which is crucial for carbohydrate digestion.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

    • Test compound (e.g., a quinoxaline derivative)

    • Acarbose (positive control)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na₂CO₃)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution.

    • Incubate again at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

3.1.2. DPP-4 Inhibition Assay

This assay is used to identify compounds that can inhibit the DPP-4 enzyme, a key target in type 2 diabetes therapy.

  • Materials:

    • Human recombinant DPP-4

    • Gly-Pro-p-nitroanilide (GPPN) as substrate

    • Test compound

    • Sitagliptin or other known DPP-4 inhibitors (positive control)

    • Tris-HCl buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Add 50 µL of Tris-HCl buffer, 10 µL of the test compound solution, and 20 µL of human recombinant DPP-4 to each well of a 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding 20 µL of the GPPN substrate.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3.2. Cell-Based Assays

3.2.1. GLP-1R Activation Assay

This assay measures the ability of a compound to activate the GLP-1 receptor, often by quantifying downstream signaling molecules like cyclic AMP (cAMP).

  • Materials:

    • BHK cells stably expressing the human GLP-1 receptor.[8]

    • Test compound

    • Forskolin (to stimulate cAMP production)

    • GLP-1 (positive control)

    • Cell culture medium

    • cAMP assay kit

  • Procedure:

    • Seed the GLP-1R expressing BHK cells in a 96-well plate and culture until they reach confluence.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

    • Add the test compound at various concentrations and incubate for a specified time.

    • Add forskolin to stimulate cAMP production and incubate further.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit.

    • Determine the EC50 value for the test compound.

3.3. In Vivo Studies

3.3.1. Alloxan-Induced Diabetic Animal Model

This model is used to evaluate the anti-hyperglycemic effect of a test compound in a diabetic animal model.

  • Materials:

    • Laboratory animals (e.g., Wistar rats or Swiss albino mice)

    • Alloxan monohydrate

    • Test compound

    • Metformin or another standard anti-diabetic drug (positive control)

    • Glucometer and test strips

  • Procedure:

    • Induce diabetes in the animals by a single intraperitoneal injection of alloxan (e.g., 150 mg/kg body weight).

    • After 72 hours, measure the fasting blood glucose levels to confirm the induction of diabetes (glucose levels > 200 mg/dL).

    • Divide the diabetic animals into groups: a diabetic control group, a positive control group (receiving a standard drug), and test groups (receiving different doses of the quinoxaline compound).

    • Administer the respective treatments orally once daily for a specified period (e.g., 14 or 21 days).

    • Monitor blood glucose levels at regular intervals.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., lipid profile, liver and kidney function tests) and sacrifice the animals to collect organs for histopathological examination.

Visualizations

4.1. Signaling Pathways

GLP-1 Receptor Signaling Pathway Ligand GLP-1 or Quinoxaline Agonist GLP1R GLP-1 Receptor Ligand->GLP1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Promotes Epac2->Insulin Promotes Glucose Glucose Metabolism & Insulin Secretion Insulin->Glucose

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

4.2. Experimental Workflow

Screening Workflow for Anti-diabetic Quinoxalines start Start: Quinoxaline Compound Library in_vitro In Vitro Screening (α-glucosidase, DPP-4 assays) start->in_vitro hits Active Hits Identified in_vitro->hits cell_based Cell-Based Assays (e.g., GLP-1R activation) hits->cell_based leads Lead Compounds Selected cell_based->leads in_vivo In Vivo Studies (Alloxan-induced diabetic model) leads->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: Workflow for identifying anti-diabetic quinoxaline candidates.

References

Application Notes and Protocols for N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Cell-Based Assays for Determining the Biological Activity of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the potential anticancer activity of this compound. The following protocols are designed to be comprehensive and adaptable to specific laboratory conditions and research questions.

Cytotoxicity and Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial step to determine the cytotoxic effects of a compound on cancer cell lines.[4]

Experimental Protocol

Materials:

  • This compound

  • Human cancer cell line (e.g., PC-3 for prostate cancer)[4]

  • Normal cell line for selectivity assessment (e.g., Vero cells)[4]

  • RPMI-1640 cell culture medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]

  • 96-well microtiter plates[4]

  • MTT solution (5 mg/mL in PBS)[4]

  • Dimethyl sulfoxide (DMSO)[4]

  • Microplate reader[4]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) and normal cells (e.g., Vero) into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[1][4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1][4]

Data Presentation
Cell Line Compound Incubation Time (h) IC₅₀ (µM)
PC-3This compound48Data
PC-3This compound72Data
VeroThis compound48Data
VeroThis compound72Data
PC-3Doxorubicin (Positive Control)48Data

Data to be filled in by the researcher upon completion of the experiment.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT-based cell viability assay.

Apoptosis Induction Assessment by Flow Cytometry

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol

Materials:

  • Human cancer cell line (e.g., PC-3)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

Data Presentation
Treatment Concentration Time (h) % Live Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+) % Necrotic (Annexin V-/PI+)
Untreated Control-24DataDataDataData
This compoundIC₅₀24DataDataDataData
This compound2x IC₅₀24DataDataDataData
Untreated Control-48DataDataDataData
This compoundIC₅₀48DataDataDataData
This compound2x IC₅₀48DataDataDataData

Data to be filled in by the researcher upon completion of the experiment.

Potential Mechanism of Action: Signaling Pathway Analysis

Quinoxaline derivatives have been reported to act through various mechanisms, including the inhibition of protein kinases or histone deacetylases (HDACs).[1] Western blotting can be employed to investigate the effect of this compound on key signaling proteins involved in cell survival and apoptosis.

Hypothesized Signaling Pathway Diagram

HDAC_Inhibition_Pathway compound N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine hdac HDAC compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21, Bax) chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothesized HDAC inhibition pathway.
Experimental Protocol for Western Blotting

Materials:

  • PC-3 cells

  • This compound

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment and Lysis: Treat PC-3 cells with the IC₅₀ concentration of the compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Data Presentation
Target Protein Treatment Time (h) Relative Protein Expression (Normalized to Control)
Acetyl-Histone H3Compound6Data
Acetyl-Histone H3Compound12Data
Acetyl-Histone H3Compound24Data
p21Compound6Data
p21Compound12Data
p21Compound24Data
Bax/Bcl-2 RatioCompound6Data
Bax/Bcl-2 RatioCompound12Data
Bax/Bcl-2 RatioCompound24Data

Data to be filled in by the researcher upon completion of the experiment.

References

Application Notes and Protocols for Testing N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific biological activity of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is limited. However, a structurally related compound, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, has been identified as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Based on this structural similarity, the following application notes and protocols are proposed under the hypothesis that this compound also acts as a GLP-1R agonist. The primary therapeutic area of investigation would therefore be type 2 diabetes mellitus (T2DM) and obesity.

Introduction

Quinoxaline derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antiparasitic effects.[3][4][5][6][7] This document outlines protocols for evaluating the in vivo efficacy of this compound (hereinafter referred to as "the compound") using established animal models of metabolic disease. The proposed models are selected to assess the potential of the compound to improve glucose homeostasis and reduce obesity, cornerstone activities of GLP-1R agonists.

Recommended Animal Models

Two primary mouse models are recommended for assessing the efficacy of the compound: the diet-induced obesity (DIO) model and the genetically diabetic db/db mouse model.

  • Diet-Induced Obesity (DIO) Mouse Model: This model closely mimics the development of obesity and insulin resistance in humans due to the consumption of a high-fat diet.[6][7] It is particularly useful for evaluating the effects of the compound on body weight, food intake, and glucose tolerance in a non-genetic context.

  • db/db Mouse Model: These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, severe obesity, hyperglycemia, and insulin resistance.[3][5][8][9] This model represents a more severe metabolic phenotype and is a gold standard for testing anti-diabetic agents.[5]

Experimental Design and Workflow

A general experimental workflow for evaluating the compound's efficacy is presented below. This workflow can be adapted for either the DIO or db/db mouse model.

experimental_workflow acclimatization Animal Acclimatization (1-2 weeks) model_induction Model Induction (DIO: 8-12 weeks HFD) (db/db: Age-dependent) acclimatization->model_induction baseline Baseline Measurements (Body Weight, Blood Glucose) model_induction->baseline randomization Randomization & Grouping baseline->randomization treatment Treatment Period (e.g., 4-8 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring Repeated efficacy_tests Efficacy Tests (OGTT, ITT) treatment->efficacy_tests End of Study terminal Terminal Procedures (Blood & Tissue Collection) efficacy_tests->terminal glp1_signaling cluster_cell Pancreatic β-cell GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Exocytosis Epac2->InsulinVesicles Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Compound N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine Compound->GLP1R Binds & Activates

References

Application Notes and Protocols for the Quantification of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a quinoxaline derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification in various matrices, from bulk material to biological fluids. These application notes provide detailed protocols for the development and validation of analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's properties is fundamental to method development. While experimental data for this compound is not extensively available, its structure suggests the following characteristics:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is predicted to be low.

  • UV Absorbance: The quinoxaline core suggests strong UV absorbance, likely with maxima in the 220-350 nm range.

  • Ionization: The amine group makes it suitable for positive ion mode mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations where sensitivity requirements are moderate.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: A UV scan of the reference standard should be performed to determine the wavelength of maximum absorbance (λmax). A starting point could be 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation:

The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze a blank and a sample spiked with the analyte to ensure no interference at the analyte's retention time.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three different concentration levels (low, medium, high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation: HPLC-UV Method Validation Summary
ParameterResultAcceptance Criteria
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)0.9995> 0.99
Accuracy (% Recovery)
Low QC (5 µg/mL)99.5%98.0 - 102.0%
Medium QC (25 µg/mL)101.2%98.0 - 102.0%
High QC (75 µg/mL)99.8%98.0 - 102.0%
Precision (% RSD)
Repeatability (n=6)0.8%< 2%
Intermediate Precision (n=6)1.2%< 2%
Sensitivity
LOD0.2 µg/mL-
LOQ0.7 µg/mL-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine).

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

2. LC and MS Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-95% B

    • 3.0-3.5 min: 95% B

    • 3.6-5.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Infuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺) and optimize collision energy to identify the most abundant and stable product ions. The presence of three chlorine atoms will result in a characteristic isotopic pattern.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., blank plasma) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

4. Method Validation:

Validate the method according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, matrix effect, and stability.

Data Presentation: LC-MS/MS Method Validation Summary
ParameterResultAcceptance Criteria
Linearity
Range0.1 - 100 ng/mL-
Correlation Coefficient (r²)0.9989> 0.99
Accuracy (% Recovery)
LLOQ (0.1 ng/mL)105.3%80.0 - 120.0%
Low QC (0.3 ng/mL)98.7%85.0 - 115.0%
Medium QC (15 ng/mL)102.1%85.0 - 115.0%
High QC (80 ng/mL)99.4%85.0 - 115.0%
Precision (% RSD)
Intra-day (n=6)< 5%< 15%
Inter-day (n=6)< 8%< 15%
Matrix Effect 95 - 108%85 - 115%
Recovery > 90%Consistent and reproducible

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection (Bulk or Biological) prep Sample Preparation (e.g., Dissolution, Protein Precipitation) sample->prep Extraction/ Dilution analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep->analysis Injection data Data Acquisition and Processing analysis->data Signal Detection report Quantification and Reporting data->report Calibration and Calculation

Caption: General experimental workflow for the quantification of this compound.

Method Validation Logical Flow

method_validation start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision sensitivity LOD & LOQ accuracy->sensitivity precision->sensitivity robustness Robustness sensitivity->robustness validated Validated Method robustness->validated

Caption: Logical flow diagram for the validation of an analytical method.

Conclusion

The protocols outlined provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is imperative that these methods are rigorously validated in the laboratory to ensure the generation of accurate and reliable data for research and drug development purposes.

Application Notes and Protocols for Studying the Bioactivity of Quinoxaline Derivatives, with Reference to N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered substantial interest due to their wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] These compounds often exert their effects by targeting key biological molecules and signaling pathways involved in disease progression.[4][5] The versatile structure of the quinoxaline nucleus allows for extensive chemical modifications, enabling the development of potent and selective therapeutic agents.[1]

Synthesis of Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][6] Recent advancements have led to the use of various catalysts and microwave-assisted synthesis to improve yields and reduce reaction times.[1][7]

cluster_synthesis General Synthesis Workflow o-Phenylenediamine o-Phenylenediamine Condensation_Reaction Condensation_Reaction o-Phenylenediamine->Condensation_Reaction 1,2-Dicarbonyl_Compound 1,2-Dicarbonyl_Compound 1,2-Dicarbonyl_Compound->Condensation_Reaction Dihydroquinoxaline_Intermediate Dihydroquinoxaline_Intermediate Condensation_Reaction->Dihydroquinoxaline_Intermediate Catalyst/Solvent Oxidation Oxidation Dihydroquinoxaline_Intermediate->Oxidation Often spontaneous Quinoxaline_Derivative Quinoxaline_Derivative Oxidation->Quinoxaline_Derivative

A generalized workflow for the synthesis of quinoxaline derivatives.

Application I: Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents by inducing apoptosis, inhibiting cell cycle progression, and targeting key signaling pathways in cancer cells.[4][8]

Quantitative Data on Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxaline derivatives against various human cancer cell lines. This data can serve as a benchmark for evaluating the potency of new compounds like N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IVPC-3 (Prostate)2.11[8]
Compound IIIPC-3 (Prostate)4.11[8]
Compound 11MCF-7 (Breast)0.81[5]
Compound 13MCF-7 (Breast)0.93[5]
Compound 11HepG2 (Liver)1.52[5]
Compound 13HepG2 (Liver)1.88[5]
Compound 11HCT-116 (Colon)2.91[5]
Compound 13HCT-116 (Colon)2.54[5]
QW12HeLa (Cervical)10.58[9]
Compound 21OVCAR-4 (Ovarian)1.82[10]
Compound 21NCI-H522 (Lung)2.14[10]
Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[1]

Materials:

  • Cancer cell lines of interest (e.g., PC-3, MCF-7, HepG2)

  • Normal cell line for selectivity assessment (e.g., Vero)[1]

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Quinoxaline derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48-72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.[7]

cluster_workflow MTT Assay Workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment 24h Incubation_48_72h Incubation_48_72h Compound_Treatment->Incubation_48_72h MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition Incubation_4h Incubation_4h MTT_Addition->Incubation_4h Formazan_Solubilization Formazan_Solubilization Incubation_4h->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading Data_Analysis Data_Analysis Absorbance_Reading->Data_Analysis Calculate IC50

A workflow diagram for the MTT cytotoxicity assay.

Application II: Enzyme Inhibition

Many quinoxaline derivatives function as kinase inhibitors, targeting enzymes that are crucial for cell signaling and proliferation.[4] For instance, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[5]

Quantitative Data on Enzyme Inhibition by Quinoxaline Derivatives
Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 13EGFR0.4-[5]
Compound 4aEGFR0.3-[5]
Compound 11EGFR0.6-[5]
Compound 5EGFR0.9-[5]
Compound 13COX-20.4666.11[5]
Compound 11COX-20.6261.23[5]
Compound 5COX-20.8348.58[5]
Compound 4aCOX-21.1724.61[5]
Compound IVTopoisomerase II7.529-[8]
Compound IIITopoisomerase II21.98-[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of quinoxaline derivatives against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, COX-2)

  • Specific substrate for the kinase

  • Quinoxaline derivative

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the quinoxaline derivative in the assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the quinoxaline derivative at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed or ATP consumed.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Modulation

Quinoxaline derivatives can modulate various intracellular signaling pathways implicated in cancer. For example, some derivatives have been shown to inhibit the STAT3 signaling pathway, which is often aberrantly activated in many cancers.[9]

cluster_pathway Simplified STAT3 Signaling Pathway Inhibition Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear_Translocation Dimerization->Nuclear_Translocation Gene_Expression Gene_Expression Nuclear_Translocation->Gene_Expression Target Gene Transcription Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Quinoxaline_Derivative Quinoxaline_Derivative Quinoxaline_Derivative->STAT3_active Inhibition

Inhibition of the STAT3 signaling pathway by a quinoxaline derivative.

By following these application notes and protocols, researchers can effectively investigate the bioactivity of novel quinoxaline derivatives like this compound and contribute to the development of new therapeutic agents.

References

Application Notes and Protocols: N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine as a Chemical Probe for Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is available commercially; however, its specific biological targets and applications as a chemical probe have not been publicly documented. The following application notes and protocols are presented as a hypothetical use case based on the known biological activities of the broader quinoxaline chemical class, which has shown significant activity as kinase inhibitors. These protocols are intended to serve as a guide for researchers to investigate the potential of this compound as an inhibitor of a hypothetical serine/threonine kinase, herein referred to as "Target Kinase X" (TKX).

Introduction

This compound is a small molecule belonging to the quinoxaline family of heterocyclic compounds. The quinoxaline scaffold is a common feature in a variety of biologically active molecules, including numerous kinase inhibitors. The presence of multiple chlorine atoms and a bulky tert-butyl group suggests that this compound may exhibit specific binding interactions with protein targets. This document outlines a series of experimental procedures to characterize this compound as a chemical probe for investigating the TKX signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂Cl₃N₃Inferred from structure
Molecular Weight 304.61 g/mol Inferred from structure
CAS Number 281211-09-4BLDpharm[1]
Appearance White to off-white solidHypothetical
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffersHypothetical
Purity >95%Recommended

Proposed Biological Activity: Inhibition of Target Kinase X (TKX)

Based on the prevalence of the quinoxaline core in known kinase inhibitors, we hypothesize that this compound acts as an inhibitor of "Target Kinase X" (TKX), a hypothetical serine/threonine kinase involved in a pro-inflammatory signaling cascade. The proposed mechanism involves the compound binding to the ATP-binding pocket of TKX, thereby preventing the phosphorylation of its downstream substrate, Substrate Y.

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TKX TKX Receptor->TKX activates SubstrateY SubstrateY TKX->SubstrateY phosphorylates pSubstrateY p-Substrate Y TranscriptionFactor Transcription Factor pSubstrateY->TranscriptionFactor activates Probe N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine Probe->TKX inhibits GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression Ligand Inflammatory Stimulus Ligand->Receptor

Figure 1: Proposed TKX Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols describe the necessary steps to validate the hypothetical activity of this compound as a TKX inhibitor.

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant TKX. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

In_Vitro_Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents: - Recombinant TKX - Biotinylated Substrate Y peptide - ATP - Assay Buffer Start->ReagentPrep CompoundPrep Prepare serial dilution of This compound in DMSO Start->CompoundPrep PlateSetup Plate Setup (384-well): - Add compound dilutions - Add TKX enzyme ReagentPrep->PlateSetup CompoundPrep->PlateSetup Incubation1 Incubate at RT for 20 min (Compound-enzyme pre-incubation) PlateSetup->Incubation1 ReactionStart Initiate kinase reaction: Add ATP and Substrate Y mixture Incubation1->ReactionStart Incubation2 Incubate at RT for 60 min ReactionStart->Incubation2 ReactionStop Stop reaction: Add EDTA-containing stop solution with Eu-labeled anti-phospho-Substrate Y Ab and Streptavidin-APC Incubation2->ReactionStop Incubation3 Incubate at RT for 60 min (dark) ReactionStop->Incubation3 ReadPlate Read plate on a TR-FRET enabled reader Incubation3->ReadPlate DataAnalysis Data Analysis: - Calculate % inhibition - Determine IC50 value ReadPlate->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for In Vitro TR-FRET Kinase Assay.

Materials:

  • Recombinant human TKX enzyme

  • Biotinylated peptide substrate for TKX (Substrate Y)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • Stop solution (e.g., 20 mM EDTA in assay buffer)

  • Detection reagents: Europium-labeled anti-phospho-Substrate Y antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC₅₀ determination.

  • In a 384-well plate, add 50 nL of each compound dilution. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Add 5 µL of TKX enzyme diluted in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and biotinylated Substrate Y in kinase assay buffer. The final ATP concentration should be at the Kₘ for TKX.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of stop solution containing the Eu-labeled antibody and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (ex: 340 nm, em: 615 nm and 665 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Cell-Based Assay for TKX Pathway Inhibition

This protocol uses Western blotting to measure the phosphorylation of the downstream substrate, Substrate Y, in a cellular context.

Western_Blot_Workflow Start Start CellCulture Culture cells expressing TKX (e.g., HEK293T or relevant cell line) Start->CellCulture CellTreatment Treat cells with varying concentrations of This compound for 1-2 hours CellCulture->CellTreatment Stimulation Stimulate cells with an activator of the TKX pathway (e.g., a cytokine) for 15-30 min CellTreatment->Stimulation CellLysis Lyse cells in RIPA buffer containing protease and phosphatase inhibitors Stimulation->CellLysis ProteinQuant Determine protein concentration (e.g., BCA assay) CellLysis->ProteinQuant SamplePrep Prepare lysates with Laemmli buffer and denature at 95°C for 5 min ProteinQuant->SamplePrep SDSPAGE Separate proteins by SDS-PAGE SamplePrep->SDSPAGE Transfer Transfer proteins to a PVDF membrane SDSPAGE->Transfer Blocking Block membrane with 5% BSA in TBST for 1 hour at RT Transfer->Blocking PrimaryAb Incubate with primary antibodies overnight at 4°C: - anti-phospho-Substrate Y - anti-total-Substrate Y - anti-GAPDH (loading control) Blocking->PrimaryAb Washing1 Wash membrane 3x with TBST PrimaryAb->Washing1 SecondaryAb Incubate with HRP-conjugated secondary antibodies for 1 hour at RT Washing1->SecondaryAb Washing2 Wash membrane 3x with TBST SecondaryAb->Washing2 Detection Detect signal using an ECL substrate and an imaging system Washing2->Detection DataAnalysis Quantify band intensities and normalize phospho-Substrate Y to total Substrate Y and loading control Detection->DataAnalysis End End DataAnalysis->End

Figure 3: Workflow for Western Blot Analysis of TKX Pathway Inhibition.

Materials:

  • Cell line expressing the TKX signaling pathway components

  • Cell culture medium and supplements

  • This compound

  • Stimulus for the TKX pathway (e.g., cytokine, growth factor)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Substrate Y, anti-total-Substrate Y, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for the TKX pathway for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y and loading control signals.

Data Presentation

Quantitative data from the characterization of this compound as a chemical probe should be summarized in clear, structured tables.

Table 1: In Vitro Activity Profile of this compound

Target KinaseAssay FormatIC₅₀ (nM)Selectivity (fold vs. other kinases)
TKX TR-FRET[Insert experimental value][Insert experimental value]
Kinase ATR-FRET>10,000>100
Kinase BTR-FRET>10,000>100
............

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointEC₅₀ (µM)
HEK293TWestern Blotp-Substrate Y Inhibition[Insert experimental value]
THP-1Cytokine ReleaseIL-6 Inhibition[Insert experimental value]
............

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential chemical probe for the hypothetical Target Kinase X. Successful execution of these experiments will elucidate the potency, selectivity, and cellular activity of this compound, thereby validating its utility as a tool for dissecting the role of TKX in cellular signaling. It is imperative that all experimental findings are rigorously validated and that appropriate controls are used to ensure the reliability of the data.

References

Application Notes and Protocols for the Pharmacological Study of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the pharmacological investigation of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. Based on the chemical structure and the known activities of related quinoxaline derivatives, the primary hypothesized mechanism of action is the activation of the Glucagon-Like Peptide-1 Receptor (GLP-1R). Additionally, due to the broad bioactivity of the quinoxaline scaffold, potential anticancer properties will be explored.

This document outlines detailed protocols for a tiered approach, starting with in vitro validation of the primary target, followed by broader in vitro profiling for potential secondary activities, and culminating in in vivo studies to assess efficacy and pharmacokinetic properties.

I. In Vitro Pharmacology

A. Primary Target Validation: GLP-1 Receptor Agonism

Two parallel assays are recommended to confirm and quantify the agonist activity of this compound at the human GLP-1R.

1. cAMP Hunter™ Assay

This assay measures the accumulation of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling cascade.

Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human GLP-1R (e.g., from Eurofins DiscoverX) according to the supplier's instructions.

  • Cell Plating: Seed the cells in a 96-well white, clear-bottom microplate at a density of 10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. A known GLP-1R agonist (e.g., Exendin-4) should be used as a positive control.

  • Compound Addition: Add the diluted compounds and controls to the respective wells and incubate for 30-60 minutes at 37°C.

  • cAMP Detection: Add the cAMP Hunter™ detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration and determine the EC₅₀ value using a non-linear regression curve fit.

2. Luciferase Reporter Gene Assay

This assay utilizes a reporter gene (luciferase) under the control of a cAMP response element (CRE) to measure GLP-1R activation.[1][2][3][4][5]

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the human GLP-1R and a CRE-luciferase reporter plasmid. Alternatively, use a stable cell line.

  • Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom microplate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control for 4-6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add luciferase substrate according to the assay kit manufacturer's instructions (e.g., Promega ONE-Glo™).

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC₅₀ value.

Data Presentation: In Vitro GLP-1R Agonist Activity

CompoundAssay TypeEndpointEC₅₀ (nM)
This compoundcAMP Hunter™cAMP
This compoundLuciferase ReporterCRE
Exendin-4 (Positive Control)cAMP Hunter™cAMP
Exendin-4 (Positive Control)Luciferase ReporterCRE
B. Secondary Target Exploration: Anticancer Activity

A preliminary assessment of the compound's anticancer potential will be conducted using a cell viability assay across a panel of cancer cell lines.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., a panel representing different tumor types such as colorectal, breast, lung) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: In Vitro Anticancer Activity

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HT-29This compound72
MCF-7This compound72
A549This compound72
DoxorubicinHT-2972
DoxorubicinMCF-772
DoxorubicinA54972

II. In Vivo Pharmacology

All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

A. In Vivo GLP-1R Agonist Activity: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess glucose metabolism and the effect of GLP-1R agonists in vivo.[9][10][11][12][13]

Protocol:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose. A positive control such as liraglutide should be included.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).

  • Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for glucose excursion.

Data Presentation: Oral Glucose Tolerance Test

Treatment GroupDose (mg/kg)RouteGlucose AUC (mg/dL*min)% Reduction in Glucose Excursion vs. Vehicle
Vehicle Control-p.o.-
This compound10p.o.
This compound30p.o.
Liraglutide (Positive Control)0.2i.p.
B. In Vivo Anticancer Efficacy: Syngeneic Mouse Model

Syngeneic models, where the tumor and the host are from the same genetic background, are suitable for evaluating therapies that may involve the immune system.[14][15][16][17][18]

Protocol:

  • Cell Line and Mouse Strain: Select a murine cancer cell line (e.g., CT26 colon carcinoma) and the corresponding immunocompetent mouse strain (e.g., BALB/c).

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Randomization and Treatment: When tumors reach a mean size of approximately 100-150 mm³, randomize the mice into treatment groups. Administer this compound, vehicle, or a positive control (e.g., an immune checkpoint inhibitor) according to a predetermined dosing schedule.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • Data Collection: Record tumor volumes and body weights throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI).

Data Presentation: In Vivo Anticancer Efficacy

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.-
This compound25Daily, p.o.
This compound50Daily, p.o.
Positive ControlVariesVaries

III. Pharmacokinetic Studies

A preliminary pharmacokinetic study in mice will provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[19][20][21][22]

Protocol:

  • Animal Model: Use male CD-1 mice.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect serial blood samples at various time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 h) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters

RouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng*h/mL)t₁/₂ (h)F (%)
IV2-
PO10

IV. Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Pharmacology cluster_in_vivo In Vivo Pharmacology cluster_pk Pharmacokinetics A Primary Target Validation GLP-1R Agonism B cAMP Hunter Assay A->B C Luciferase Reporter Assay A->C F In Vivo GLP-1R Agonism C->F D Secondary Target Exploration Anticancer Activity E MTT Cell Viability Assay D->E H In Vivo Anticancer Efficacy E->H G Oral Glucose Tolerance Test F->G J Pharmacokinetic Study in Mice G->J I Syngeneic Mouse Model H->I I->J End Pharmacological Profile J->End Start Start: This compound Start->A Start->D GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound GLP1R GLP-1 Receptor Compound->GLP1R binds G_protein Gs Protein GLP1R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE CREB->CRE binds Gene_Expression Gene Expression (e.g., Luciferase) CRE->Gene_Expression promotes Anticancer_Assay_Workflow cluster_assay MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. The information is designed to address common issues encountered during the experimental process and to help improve reaction yields and product purity.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific experimental challenges.

Problem ID Question Potential Causes Suggested Solutions
SYN-001 Low to no yield of the desired product. - Incomplete reaction. - Incorrect reaction temperature. - Inactive catalyst or reagents. - Presence of moisture or other inhibitors.- Extend the reaction time and monitor by TLC or LC-MS. - Optimize the reaction temperature; some condensations require heating.[1] - Use fresh, high-purity reagents and catalysts. - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
SYN-002 Formation of multiple products or significant byproducts. - Lack of regioselectivity in the initial chlorination step. - Side reactions, such as over-alkylation or decomposition. - The condensation reaction may proceed through multiple pathways.[2]- Purify the chlorinated diamine precursor before the condensation step. - Control the stoichiometry of the reactants carefully. - Screen different catalysts and solvents to improve selectivity.[1] - Lower the reaction temperature to disfavor side reactions.
SYN-003 Difficulty in purifying the final product. - Co-elution of impurities with the product during column chromatography. - The product may be unstable on silica gel. - The product and starting materials have similar polarities.- Try a different stationary phase for chromatography (e.g., alumina). - Consider purification by recrystallization from a suitable solvent system. - Convert the amine product to its hydrochloride salt to facilitate purification by precipitation and washing, followed by neutralization to recover the free amine.[3]
SYN-004 The product appears to decompose upon standing. - The amine functionality may be susceptible to air oxidation. - Residual acid or base from the workup can catalyze decomposition.- Store the purified product under an inert atmosphere and protect it from light. - Ensure the workup procedure effectively removes all acidic or basic residues. Consider a final wash with a neutral buffer.
SYN-005 Inconsistent yields between batches. - Variability in the quality of starting materials. - Minor variations in reaction setup and conditions.- Standardize the source and purity of all reagents. - Maintain a detailed and consistent experimental protocol for each run.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common and effective method for synthesizing quinoxaline derivatives is the condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] For the target molecule, this would likely involve the reaction of a trichlorinated 1,2-diaminobenzene with a reagent that can provide the N-tert-butyl-2-amino-glyoxal or a similar synthon.

Q2: What are some recommended solvent and catalyst systems for quinoxaline synthesis?

The choice of solvent and catalyst is crucial for optimizing the yield. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).[1][4] While some reactions proceed without a catalyst, others benefit from the addition of a mild acid catalyst.[1] Modern, greener approaches have utilized catalysts like TiO2-Pr-SO3H in ethanol, which can lead to high yields in short reaction times.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. Use a suitable mobile phase to achieve good separation between the starting materials and the product. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active. For more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q4: Are there any safety precautions I should take when handling the reagents for this synthesis?

Yes, many of the reagents used in quinoxaline synthesis can be hazardous. Halogenated aromatic compounds are often irritants and can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors of the chemicals.[5]

Experimental Protocols

General Protocol for the Condensation Step:

  • To a solution of the trichlorinated o-phenylenediamine derivative (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the dicarbonyl synthon (1.0-1.2 eq).

  • If required, add a catalytic amount of a mild acid.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for the required time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1EthanolNone801245
2Acetic AcidNone80860
3DMFNone100655
4EthanolAcetic Acid (cat.)80675
5Toluenep-TSA (cat.)110470

Visualizations

experimental_workflow start Start reagents Combine Trichlorinated o-phenylenediamine and Dicarbonyl Synthon in Solvent start->reagents catalyst Add Catalyst (Optional) reagents->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Reaction Workup (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Significant Side Products? start->side_products No extend_time Increase Reaction Time/ Temperature incomplete_rxn->extend_time Yes check_reagents Check Reagent Purity/ Activity incomplete_rxn->check_reagents No optimize_conditions Optimize Catalyst/ Solvent/ Temperature side_products->optimize_conditions Yes purification_issue Investigate Purification Method side_products->purification_issue No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. The information is based on general principles of organic chemistry and purification techniques for related quinoxaline derivatives, intended to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Troubleshooting Guide

Issue 1: Low Purity of Crude Product After Synthesis

  • Question: My initial crude product of this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I minimize them?

  • Answer: The presence of multiple impurities in the crude product is a common issue in quinoxaline synthesis. The likely contaminants include:

    • Unreacted Starting Materials: Depending on the synthetic route, these could be derivatives of 1,2-diamino-4,5-dichlorobenzene or other chlorinated precursors.

    • Positional Isomers: Incomplete or non-selective chlorination can lead to isomers with different chlorine substitution patterns on the benzene ring.

    • Over-alkylated or De-alkylated Byproducts: The tert-butyl group can sometimes be labile under acidic or high-temperature conditions, leading to byproducts.

    • Oxidized Impurities: Quinoxaline derivatives can be susceptible to oxidation, leading to colored byproducts.[1]

    To minimize these impurities:

    • Ensure precise stoichiometric control of your reactants.

    • Maintain careful temperature control throughout the reaction.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Monitor the reaction progress by TLC or HPLC to ensure complete conversion of starting materials.

Issue 2: Difficulty in Removing Colored Impurities

  • Question: My product is a persistent yellow or brown color, even after initial purification attempts. How can I decolorize it?

  • Answer: Colored impurities are often highly conjugated or oxidized species. Here are a few approaches to remove them:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then filter the hot solution through celite to remove the carbon. The desired product should crystallize upon cooling. Be aware that this can sometimes lead to product loss through adsorption.

    • Recrystallization from a Different Solvent System: Experiment with various solvent systems for recrystallization. A solvent-antisolvent system can sometimes be effective at selectively precipitating the desired compound while leaving colored impurities in the solution.

    • Chromatography: If other methods fail, column chromatography with an appropriate adsorbent (silica gel or alumina) and eluent system is a reliable method for separating colored impurities.

Issue 3: Product Oiling Out During Recrystallization

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solubility of the compound in the hot solvent is too high, or when the solution is cooled too quickly. To address this:

    • Use a more dilute solution: Add more of the hot solvent to fully dissolve the compound before cooling.

    • Slow cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

    • Change the solvent system: If the problem persists, a different recrystallization solvent or a solvent pair (a good solvent and a poor solvent) might be necessary.

Issue 4: Suspected Thermal Decomposition During Purification

  • Question: I am losing a significant amount of product during purification, and I suspect it might be decomposing at high temperatures. How can I purify my compound under milder conditions?

  • Answer: If thermal instability is a concern, avoid high-temperature purification methods.

    • Room Temperature Solvent Evaporation: Dissolve the product in a volatile solvent and allow the solvent to evaporate slowly at room temperature. This can sometimes yield crystals.

    • Cold Recrystallization: If a suitable solvent is found, recrystallization at lower temperatures may be possible.

    • Flash Column Chromatography: This technique is performed at room temperature and is generally suitable for thermally sensitive compounds.

Frequently Asked Questions (FAQs)

What are the most common impurities encountered during the synthesis of this compound?

Based on general quinoxaline synthesis, common impurities may include unreacted starting materials, regioisomers from the chlorination steps, and byproducts from side reactions such as de-tert-butylation or oxidation of the quinoxaline ring.[2][3]

What is the recommended starting point for purification of this compound?

A typical purification sequence would be:

  • Aqueous workup to remove any water-soluble impurities and reagents.

  • Recrystallization from a suitable solvent system to remove the bulk of the impurities.

  • If further purification is needed, column chromatography is the most effective method.

Which analytical techniques are best for assessing the purity of this compound?

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[4] A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Quantitative Data Summary

Purification StepInitial Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)Observations
Crude Product
Recrystallization 1
Recrystallization 2
Column Chromatography

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this type.

  • Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation of the desired product from its impurities (a typical Rf value for the product should be around 0.3-0.4). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow crude Crude N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine workup Aqueous Workup crude->workup recrystallization Recrystallization workup->recrystallization analysis1 Purity Check (TLC/HPLC) recrystallization->analysis1 chromatography Column Chromatography analysis2 Purity Check (TLC/HPLC) chromatography->analysis2 pure_product Pure Product (>98%) analysis1->chromatography Purity < 98% analysis1->pure_product Purity > 98% analysis2->pure_product

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound has very low aqueous solubility. What are the primary strategies to improve it?

A1: this compound, like many quinoxaline derivatives, is characterized by poor water solubility due to its planar aromatic structure and lipophilic substituents.[1] This can significantly hinder its use in biological assays and preclinical studies. The primary strategies to enhance its aqueous solubility can be divided into two main categories: formulation approaches and chemical modifications.

Formulation Approaches: These methods aim to increase the dissolution rate and apparent solubility of the compound without altering its chemical structure. Key techniques include:

  • Co-solvency: Utilizing a mixture of a water-miscible organic solvent and water to increase solubility.[2][3]

  • pH Adjustment: Altering the pH of the solution to ionize the compound, which can increase its solubility if it has ionizable groups.

  • Use of Cyclodextrins: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule to form a more water-soluble inclusion complex.[4][5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution rate.[6][7]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosuspension to enhance the dissolution rate.[5][8]

Chemical Modifications: These strategies involve altering the molecular structure to introduce more hydrophilic functionalities. This is a more advanced approach typically undertaken during lead optimization in drug discovery.

This guide will focus on practical formulation approaches that can be readily implemented in a laboratory setting.

Q2: Which organic co-solvents are most effective for solubilizing this compound for in vitro studies?

A2: The choice of co-solvent will depend on the specific experimental requirements, including the desired final concentration and the tolerance of the biological system to the solvent. For poorly soluble compounds, common co-solvents include:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of compounds for in vitro screening.

  • Ethanol: A less toxic alternative to DMSO, often used in combination with other co-solvents or for less sensitive assays.[2]

  • Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents and are generally well-tolerated in vivo.[8]

  • Propylene Glycol: Another commonly used co-solvent with a good safety profile.[2]

It is crucial to first prepare a concentrated stock solution in 100% of the chosen organic solvent and then dilute it into the aqueous experimental medium. Be mindful of the final co-solvent concentration, as high levels can be toxic to cells or interfere with the assay. A pilot study to determine the maximum tolerable co-solvent concentration for your specific experimental system is highly recommended.

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: The effectiveness of pH adjustment depends on the presence of ionizable functional groups in the molecule. The quinoxaline ring system contains basic nitrogen atoms. Protonation of these nitrogens at acidic pH could increase the aqueous solubility. However, the pKa of these nitrogens will determine the pH range over which significant ionization occurs. It is advisable to perform an experimental solubility assessment at different pH values to determine if this is a viable strategy.

Q4: How do cyclodextrins improve the solubility of hydrophobic compounds like this quinoxaline derivative?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core. This forms a water-soluble "host-guest" or inclusion complex, which effectively increases the apparent aqueous solubility of the compound.[4] Commonly used cyclodextrins in pharmaceutical research include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their improved solubility and safety profiles over native β-cyclodextrin.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

Cause: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility, even with a small percentage of co-solvent. The co-solvent's capacity to keep the drug in solution diminishes upon significant dilution.[7]

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest approach is to work at a lower final concentration of the compound.

  • Increase the Co-solvent Concentration: If the experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) may help. Always verify the solvent tolerance of your assay.

  • Use a Different Co-solvent System: A combination of co-solvents, such as PEG 400 and ethanol, might be more effective at maintaining solubility upon dilution than DMSO alone.[2]

  • Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that entrap the compound and prevent precipitation.

  • Employ Cyclodextrins: Pre-complexing the compound with a cyclodextrin before dilution into the aqueous buffer can significantly enhance its solubility and prevent precipitation.

Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Cause: If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to poor data reproducibility. Undissolved particles can also interfere with certain assay technologies (e.g., light scattering-based methods).

Troubleshooting Steps:

  • Visually Inspect Solutions: Always visually inspect your solutions for any signs of precipitation or cloudiness before use. Centrifugation of the final diluted solution and using the supernatant can help remove undissolved particles, but this will also reduce the effective concentration.

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which the compound starts to precipitate in your specific assay buffer. This will help you define the upper concentration limit for your experiments.

  • Optimize the Solubilization Protocol: Systematically test different solubilization methods (co-solvents, pH adjustment, cyclodextrins) to find the one that provides the highest and most stable solubility in your experimental medium.

  • Use a Saturated Solution: For some applications, preparing a saturated solution, centrifuging to remove excess solid, and then quantifying the concentration in the supernatant can provide a consistent, albeit lower, concentration for testing.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that a researcher might generate while troubleshooting the solubility of this compound.

Table 1: Solubility in Various Co-Solvent Systems

Co-Solvent System (1% v/v in PBS pH 7.4)Maximum Soluble Concentration (µM)Observations
DMSO5Precipitation observed at > 5 µM
Ethanol2Precipitation observed at > 2 µM
PEG 4008Clear solution up to 8 µM
Propylene Glycol6Clear solution up to 6 µM
DMSO / PEG 400 (1:1)12Synergistic effect observed

Table 2: Effect of pH on Aqueous Solubility

pH of Aqueous BufferMaximum Soluble Concentration (µM)
5.015
6.07
7.01
8.0< 1
9.0< 1

Table 3: Solubility Enhancement with Cyclodextrins

Cyclodextrin (10 mM in Water)Maximum Soluble Concentration (µM)Fold Increase vs. Water
None (Water)< 1-
α-Cyclodextrin5> 5
β-Cyclodextrin25> 25
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)150> 150
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)200> 200

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using Co-solvents

Objective: To determine the maximum concentration of this compound that can be maintained in an aqueous buffer after diluting a concentrated DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer (e.g., PBS) to achieve a range of final compound concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Include a set of wells with buffer and DMSO only as a blank.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect precipitation.

  • The highest concentration that does not show a significant increase in absorbance/scattering compared to the blank is considered the kinetic solubility.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare a more soluble formulation of this compound using a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in water at a desired concentration (e.g., 50 mM).

  • Add an excess amount of the solid compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Sonicate the mixture for 30-60 minutes to facilitate complex formation.

  • Equilibrate the suspension at room temperature for 24-48 hours with continuous stirring to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate contains the water-soluble complex of the compound and HP-β-CD.

  • Determine the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation no_precip No precipitation->no_precip yes_precip Yes precipitation->yes_precip success Success: Soluble Formulation Achieved no_precip->success Proceed with Experiment strategy_selection Select Solubilization Strategy yes_precip->strategy_selection cosolvent Optimize Co-solvent (e.g., PEG 400, Ethanol) strategy_selection->cosolvent ph_adjust Adjust pH (if ionizable) strategy_selection->ph_adjust cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) strategy_selection->cyclodextrin retest Re-test Solubility cosolvent->retest ph_adjust->retest cyclodextrin->retest retest->success Soluble fail Further Optimization Required retest->fail Insoluble

Caption: Troubleshooting workflow for improving aqueous solubility.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

"stabilizing N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine for long-term storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stabilization of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] An inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidative degradation.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation may be indicated by a change in color, the appearance of new peaks in analytical tests (e.g., HPLC, NMR), or a decrease in the purity of the material over time.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, potential degradation pathways include photodegradation, hydrolysis, and nucleophilic substitution of the chlorine atoms.[2][3][4] The presence of chlorine atoms on the quinoxaline ring makes it susceptible to substitution reactions, especially in the presence of nucleophiles.

Q4: How can I monitor the stability of this compound over time?

A4: Regular analytical testing is recommended to monitor the stability of the compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing purity and detecting degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., turning from off-white to yellow/brown) Exposure to light or air (oxidation).Store the compound in an amber vial under an inert atmosphere. If discoloration has occurred, re-purify the compound if necessary for your application.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. Consider performing a stress study to identify the specific degradation factors.
Inconsistent experimental results using older batches of the compound. Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts.Use a freshly opened or recently purified batch of the compound for critical experiments. Re-analyze the purity of the older batch before use.
Poor solubility of the compound compared to a fresh batch. Formation of insoluble degradation products.Attempt to dissolve a small sample in a range of solvents to assess solubility. If solubility has decreased significantly, the compound has likely degraded and should not be used.

Stability Data Under Various Conditions (Hypothetical Data)

Condition Time (Months) Purity (%) Appearance
2-8°C, Dark, Inert Atmosphere 099.5Off-white solid
699.4Off-white solid
1299.2Off-white solid
2499.0Off-white solid
25°C, Ambient Light, Air 099.5Off-white solid
697.1Pale yellow solid
1294.5Yellow solid
2489.3Yellow-brown solid
40°C, Dark, Air 099.5Off-white solid
696.2Pale yellow solid
1292.8Yellow solid
2485.1Brown solid

Experimental Protocols

Protocol for Accelerated Stability Study
  • Sample Preparation: Aliquot approximately 10 mg of this compound into three sets of amber glass vials.

  • Conditioning:

    • Set 1 (Control): Store at 2-8°C in a desiccator under an inert atmosphere.

    • Set 2 (Elevated Temperature): Store at 40°C in a temperature-controlled oven.

    • Set 3 (Photostability): Expose to a controlled light source (e.g., ICH option 2) at 25°C.

  • Time Points: Pull one vial from each set at T=0, 1, 3, and 6 months.

  • Analysis:

    • Visually inspect the sample for any changes in color or appearance.

    • Perform HPLC analysis to determine the purity of the compound.

    • If significant degradation is observed, use LC-MS or NMR to identify the degradation products.

Protocol for HPLC Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start with 30% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile to a concentration of 1 mg/mL.

Visualizations

degradation_pathway A N-(tert-Butyl)-3,6,7-trichloro- quinoxalin-2-amine B Hydrolysis Product (Loss of Cl) A->B Moisture C Photodegradation Product A->C Light D Oxidation Product A->D Oxygen

Caption: Potential degradation pathways for the compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Analysis S1 2-8°C, Dark, Inert Timepoints Time Points (0, 1, 3, 6 months) S1->Timepoints S2 25°C, Light, Air S2->Timepoints S3 40°C, Dark, Air S3->Timepoints A1 Visual Inspection A2 HPLC Purity A1->A2 A3 LC-MS/NMR (if needed) A2->A3 End End of Study A3->End Start Start Stability Study Start->S1 Start->S2 Start->S3 Timepoints->A1 troubleshooting_logic A Inconsistent Experimental Results? B Check Compound Appearance A->B Yes H Compound is Likely Stable A->H No C Discolored or Clumped? B->C D Analyze Purity (HPLC) C->D Yes C->D No E Purity < 98%? D->E F Use Fresh Batch / Re-purify E->F Yes G Proceed with Caution / Use Fresh Batch E->G No

References

Technical Support Center: Crystallization of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. The following information is designed to address common challenges and provide actionable solutions to optimize your crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation is a common issue that can stem from several factors:

  • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]

  • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1]

  • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[2]

  • Increase Supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly in a fume hood or by passing a gentle stream of inert gas over the solution.

    • Solvent Addition: If using a mixed solvent system, slowly add an anti-solvent (a solvent in which the compound is insoluble) to decrease the overall solubility.

  • Re-evaluate Solvent System: If the above steps fail, the chosen solvent may be unsuitable. It is advisable to perform a solvent screen to identify a more appropriate system.[3]

Issue 2: The Compound is "Oiling Out" Instead of Crystallizing

Question: When I cool my solution, the compound separates as a liquid or oil instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high.[2] This is problematic because impurities tend to be more soluble in the oily phase, leading to poor purification.

Troubleshooting Steps:

  • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow the solution to cool much more slowly to give the molecules time to align into a crystal lattice.

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent the compound from precipitating out too early at a high temperature. Consider using a different solvent or a mixture of solvents with a lower boiling point.[1]

  • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]

Issue 3: The Crystal Yield is Very Low

Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can be attributed to several factors:

  • Incomplete crystallization: Not enough time was allowed for the crystals to form, or the solution was not cooled to a low enough temperature.

  • Excessive solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[2]

  • Premature filtration: Filtering the crystals before crystallization is complete.[2]

  • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[1]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]

  • Maximize Crystallization Time and Lower Temperature: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation before filtration.

  • Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Issue 4: The Crystals Form Too Quickly

Question: As soon as I remove my solution from the heat, a large amount of solid crashes out of the solution. Is this a problem?

Answer: Rapid crystallization is generally discouraged as it can trap impurities within the crystal lattice, undermining the purification process.[2] An ideal crystallization involves the slow formation of crystals over a period of time.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-heat the solution and add a small additional amount of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[2]

  • Insulate the Flask: After heating, place the flask in an insulated container (e.g., a beaker with paper towels) to slow down the rate of cooling.

Data Presentation

Solubility Screening for this compound

SolventChemical FormulaPolarity IndexSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
EthanolC₂H₅OH4.3To be determinedTo be determinedCommon solvent for quinoxalines.[4]
MethanolCH₃OH5.1To be determinedTo be determinedOften used in mixtures with water.[3]
Ethyl AcetateC₄H₈O₂4.4To be determinedTo be determined
AcetoneC₃H₆O5.1To be determinedTo be determined
TolueneC₇H₈2.4To be determinedTo be determinedGood for less polar compounds.
HexanesC₆H₁₄0.1To be determinedTo be determinedPotential anti-solvent.
DichloromethaneCH₂Cl₂3.1To be determinedTo be determined
AcetonitrileC₂H₃N5.8To be determinedTo be determined

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

  • Place approximately 10-20 mg of this compound into separate small test tubes.

  • To each test tube, add a different solvent from the table above dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound in a small volume (e.g., < 0.5 mL).

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point and observe if the compound dissolves completely.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent system that yields well-formed crystals with a good recovery is the most suitable for recrystallization.

Protocol 2: Recrystallization of this compound

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture to boiling while stirring until the solid just dissolves.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[3]

Mandatory Visualization

TroubleshootingWorkflow start Start: Dissolved Compound in Hot Solvent cool Allow Solution to Cool start->cool observe Observe Outcome cool->observe crystals_ok Well-formed Crystals observe->crystals_ok Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound 'Oils Out' observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem action_scratch Try Scratching / Seeding no_crystals->action_scratch action_concentrate Concentrate Solution (Evaporate Solvent) no_crystals->action_concentrate action_rescreen Re-screen for a Better Solvent no_crystals->action_rescreen action_reheat_cool_slowly Re-heat to Dissolve Oil, Cool More Slowly oiling_out->action_reheat_cool_slowly action_add_good_solvent Add More 'Good' Solvent or Change Solvent System oiling_out->action_add_good_solvent action_cool_longer Cool Longer / Colder low_yield->action_cool_longer action_reduce_solvent Reduce Initial Solvent Volume low_yield->action_reduce_solvent action_scratch->observe Re-evaluate action_concentrate->observe Re-evaluate action_reheat_cool_slowly->observe Re-evaluate action_add_good_solvent->observe Re-evaluate

Caption: Troubleshooting workflow for crystallization.

CrystallizationParameters cluster_inputs Controllable Parameters cluster_factors Key Physical Factors cluster_outcomes Desired Outcomes solvent Solvent Choice solubility_curve Solubility Curve solvent->solubility_curve concentration Concentration supersaturation Supersaturation Level concentration->supersaturation cooling_rate Cooling Rate cooling_rate->supersaturation purity High Purity cooling_rate->purity (too fast) crystal_form Good Crystal Form cooling_rate->crystal_form impurities Impurity Profile nucleation Nucleation Rate impurities->nucleation solubility_curve->supersaturation supersaturation->nucleation yield High Yield supersaturation->yield nucleation->purity nucleation->yield nucleation->crystal_form

Caption: Relationship between crystallization parameters and outcomes.

References

Technical Support Center: Synthesis and Optimization of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound analogs?

A1: A common approach involves a two-step process. The first step is the synthesis of a polychlorinated quinoxaline core, typically through the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by chlorination. The second key step is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the N-(tert-butyl)amino group.

Q2: Why is the Buchwald-Hartwig amination often challenging for this class of compounds?

A2: The Buchwald-Hartwig amination can be a sensitive reaction, often described as "fickle and unreliable".[1] Success is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. Aryl chlorides, in particular, can be difficult substrates for this reaction.[1] The electron-deficient nature of the trichloroquinoxaline ring can also influence the reactivity.

Q3: What are the most critical parameters to control during the optimization of the Buchwald-Hartwig amination step?

A3: The most critical parameters to control are:

  • Catalyst and Ligand: The choice of palladium source and the phosphine ligand is crucial. Bulky, electron-rich ligands are often preferred for aryl chlorides.[2]

  • Base: The strength and type of base can significantly impact the reaction rate and side product formation. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3).[2]

  • Solvent: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene and dioxane are commonly used.[2][3]

  • Temperature: The reaction temperature needs to be carefully optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Q4: What are common side reactions observed during the synthesis?

A4: Common side reactions can include:

  • Dehalogenation: Reduction of one or more of the chloro-substituents on the quinoxaline ring.[1]

  • Hydrolysis: If water is present, hydrolysis of the chloroquinoxaline starting material can occur.

  • Homocoupling: Dimerization of the starting aryl halide.

  • Incomplete reaction: Resulting in a mixture of starting material and product that can be difficult to separate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.a. Use a fresh batch of palladium catalyst and ligand. b. Consider using a pre-catalyst that is more air-stable.
2. Presence of oxygen or moisture.a. Ensure all glassware is oven-dried. b. Use anhydrous, degassed solvents.[2] c. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
3. Suboptimal reaction conditions.a. Screen different ligands, bases, and solvents (see Table 1). b. Vary the reaction temperature and time.
4. Poor quality starting materials.a. Purify the trichloroquinoxaline precursor before use. b. Ensure the tert-butylamine is pure and dry.
Multiple Unidentified Byproducts 1. Catalyst decomposition.a. Lower the reaction temperature. b. Use a more stable ligand.
2. Side reactions (e.g., dehalogenation).[1]a. Use a milder base. b. Screen different ligands that may suppress this pathway.
3. Reaction with solvent.a. If using ethereal solvents like dioxane or THF, check for peroxide formation.
Incomplete Conversion 1. Insufficient reaction time or temperature.a. Increase the reaction time. b. Gradually increase the reaction temperature.
2. Insufficient catalyst loading.a. Increase the catalyst and ligand loading.
3. Catalyst inhibition.a. Ensure starting materials and reagents are free of impurities that could poison the catalyst.

Data Presentation

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBu (1.5)Toluene1001245
2Pd2(dba)3 (2)XPhos (4)Cs2CO3 (2.0)Toluene1001265
3Pd2(dba)3 (2)RuPhos (4)Cs2CO3 (2.0)Toluene1001278
4Pd(OAc)2 (2)RuPhos (4)Cs2CO3 (2.0)Toluene1001272
5Pd2(dba)3 (2)RuPhos (4)Cs2CO3 (2.0)Dioxane1001285
6Pd2(dba)3 (2)RuPhos (4)Cs2CO3 (2.0)Dioxane802475

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. Synthesis of 2,3,6,7-Tetrachloroquinoxaline (Precursor)

A general procedure for the synthesis of a polychlorinated quinoxaline core involves the condensation of a chlorinated o-phenylenediamine with a dicarbonyl compound, followed by further chlorination if necessary.

2. Buchwald-Hartwig Amination for this compound

Materials:

  • 2,3,6,7-Tetrachloroquinoxaline

  • tert-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium Carbonate (Cs2CO3)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 2,3,6,7-tetrachloroquinoxaline (1.0 equiv.), Cs2CO3 (2.0 equiv.), and RuPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • In a separate vial, dissolve Pd2(dba)3 (2 mol%) in a small amount of dioxane and add it to the reaction mixture.

  • Add tert-butylamine (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Materials (o-phenylenediamine, dicarbonyl) step1 Quinoxaline Core Synthesis (Condensation/Chlorination) start->step1 precursor Trichloroquinoxaline Intermediate step1->precursor step2 Buchwald-Hartwig Amination (Pd-Catalyzed) precursor->step2 optimization Reaction Condition Optimization (Ligand, Base, Solvent, Temp.) step2->optimization analysis Purification & Analysis (Chromatography, NMR, MS) step2->analysis product Final Product (N-(tert-Butyl) analog) analysis->product

Caption: General experimental workflow for the synthesis of target analogs.

troubleshooting_logic start Low/No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Inertness, Anhydrous) conditions_ok Conditions OK? check_conditions->conditions_ok optimize Systematically Optimize (Ligand, Base, Solvent) reagents_ok->start No, Repurify/Replace reagents_ok->check_conditions Yes conditions_ok->start No, Improve Setup conditions_ok->optimize Yes

Caption: A logical troubleshooting tree for addressing low product yield.

References

Technical Support Center: Synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing by-products during the synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

A1: The formation of a benzimidazole by-product is a common issue in quinoxaline synthesis. It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound.[1]

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent through recrystallization or chromatography.[1]

  • Consider a Milder Catalyst: Some catalysts can promote the degradation of the dicarbonyl compound, leading to the formation of aldehyde impurities. Switching to a milder catalyst can sometimes mitigate this issue.[1]

  • Control Reaction Temperature: Elevated temperatures can also lead to the degradation of starting materials. Running the reaction at the lowest effective temperature can help minimize by-product formation.

Q2: I am observing the formation of Quinoxaline N-oxides in my product mixture. How can this be avoided?

A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[1]

Q3: The N-tert-butylation step is resulting in low yields and the formation of di-substituted by-products. How can I optimize this step?

A3: Low yields and di-substitution during N-tert-butylation can be due to several factors, including the choice of base, solvent, and reaction temperature.

Troubleshooting Steps:

  • Choice of Base: A strong, sterically hindered base is often preferred for selective mono-alkylation. Consider using bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Control Stoichiometry: Use a precise stoichiometry of the tert-butylating agent (e.g., tert-butyl bromide). A large excess can lead to di-substitution.

  • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

Q4: How can I effectively purify the final product, this compound, from the reaction mixture?

A4: Purification of the final product can be challenging due to the presence of structurally similar by-products. A multi-step purification approach is often necessary.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Use column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from by-products. Basic alumina can also be an effective stationary phase for the purification of amines.[2]

  • Recrystallization: After column chromatography, recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain a highly pure final product.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield and purity of this compound in a model synthesis.

Entry Base Solvent Temperature (°C) Yield (%) Purity (%) Key By-product
1K₂CO₃DMF804570Di-substituted quinoxaline
2NaHTHF257592Unreacted starting material
3LiHMDSTHF08898Minimal
4Et₃NCH₂Cl₂256085Isomeric N-alkylation

Experimental Protocols

A representative protocol for the synthesis of this compound is provided below. This is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3,6,7-trichloroquinoxalin-2-amine

  • To a solution of 1,2-diamino-4,5-dichlorobenzene (1.0 eq) in a suitable solvent such as ethanol, add glyoxylic acid (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 6,7-dichloroquinoxalin-2(1H)-one.

  • Treat the quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to obtain 2,3,6,7-tetrachloroquinoxaline.

  • React the tetrachloroquinoxaline with ammonia to selectively substitute one chlorine atom and form 3,6,7-trichloroquinoxalin-2-amine.

Step 2: N-tert-butylation

  • To a solution of 3,6,7-trichloroquinoxalin-2-amine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add tert-butyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Visualizations

synthesis_pathway A 1,2-Diamino-4,5-dichlorobenzene C 6,7-Dichloroquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid B->C D 2,3,6,7-Tetrachloroquinoxaline C->D Chlorination (POCl3) E 3,6,7-Trichloroquinoxalin-2-amine D->E Amination (NH3) F This compound E->F N-tert-butylation (t-BuBr, NaH)

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start High Benzimidazole By-product Detected check_purity Check Purity of 1,2-Dicarbonyl Compound start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Dicarbonyl (Recrystallization/Chromatography) is_pure->purify No change_catalyst Consider Milder Catalyst is_pure->change_catalyst Yes purify->check_purity lower_temp Lower Reaction Temperature change_catalyst->lower_temp proceed Proceed with Synthesis lower_temp->proceed

Caption: Troubleshooting workflow for reducing benzimidazole by-products.

purification_workflow crude Crude Product Mixture workup Aqueous Workup crude->workup column Column Chromatography (Silica or Alumina) workup->column fractions Collect and Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine recrystallize Recrystallization combine->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Logical workflow for the purification of the final product.

References

"addressing batch-to-batch variability of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. The information provided is designed to address common challenges encountered during the synthesis, purification, and handling of this compound, with a focus on resolving batch-to-batch variability.

Frequently Asked Questions (FAQs)

1. What is the most probable synthetic route for this compound?

A common and efficient method for the synthesis of substituted quinoxalines is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible route involves the reaction of 4,5-dichloro-1,2-phenylenediamine with a reactive precursor that introduces the chloro and tert-butylamino functionalities at the 2 and 3 positions of the quinoxaline ring. A key intermediate in similar syntheses is 2,3-dichloroquinoxaline, which can then undergo nucleophilic substitution.

2. What are the common sources of batch-to-batch variability with this compound?

Batch-to-batch variability in the synthesis of this compound can arise from several factors:

  • Purity of Starting Materials: The purity of the initial chlorinated o-phenylenediamine and other reagents is critical. Impurities in these starting materials can lead to the formation of side products that are difficult to remove.

  • Reaction Conditions: Minor deviations in reaction temperature, time, and reagent stoichiometry can influence the product distribution and yield.

  • Incomplete Reactions: The condensation and subsequent amination reactions may not go to completion, resulting in residual starting materials or intermediates in the final product.

  • Side Reactions: The formation of regioisomers or over-chlorinated byproducts can occur, leading to impurities that are structurally similar to the target compound.

  • Purification Efficiency: The effectiveness of the crystallization or chromatographic purification process can vary, leading to different impurity profiles between batches.

3. What are the expected spectral characteristics for this compound?

  • ¹H NMR: The spectrum would likely show signals corresponding to the tert-butyl group (a singlet integrating to 9 protons) and the aromatic protons on the quinoxaline ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituents.

  • ¹³C NMR: The spectrum will display distinct signals for the carbons of the quinoxaline core, the tert-butyl group, and the carbon atoms bearing the chloro and amino substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature; Impure starting materials.Monitor the reaction progress by TLC or LC-MS to ensure completion. Optimize the reaction temperature and time. Ensure the purity of all reagents and solvents before use.[1]
Product Fails to Crystallize or Oils Out Presence of impurities; Incorrect solvent system; Cooling rate is too fast.Purify the crude product by column chromatography before crystallization. Screen a variety of solvent systems to find one in which the compound is soluble when hot but sparingly soluble when cold.[2] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[3]
Presence of Multiple Spots on TLC After Purification Co-eluting impurities; Product degradation on silica gel.Use a different solvent system for chromatography with a different polarity. Consider using a different stationary phase, such as alumina.[4] Add a small amount of a non-polar solvent to the elution mixture to reduce the activity of the silica gel.
Final Product is Colored (e.g., yellow or brown) Presence of oxidized impurities or residual starting materials.Treat the crude product with activated charcoal before crystallization. Ensure all reactions are carried out under an inert atmosphere to prevent oxidation.
Analytical & Characterization
Problem Potential Cause Recommended Solution
Broad or Unresolved Peaks in ¹H NMR Spectrum Presence of paramagnetic impurities; Sample aggregation.Filter the NMR sample through a small plug of silica gel or celite to remove paramagnetic species. Use a different NMR solvent or adjust the sample concentration.
Inconsistent HPLC Purity Results Between Batches Different impurity profiles; Degradation of the compound on the HPLC column.Use a standardized HPLC method with a well-characterized reference standard. Ensure the mobile phase is compatible with the compound and does not cause on-column degradation.
Mass Spectrum Shows Unexpected Molecular Ion Peaks Presence of impurities with different molecular weights; Fragmentation of the parent molecule.Analyze the sample by LC-MS to separate the components before mass analysis. Use a soft ionization technique (e.g., ESI) to minimize fragmentation.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a hypothetical procedure based on common synthetic methods for analogous compounds.

  • Step 1: Synthesis of 2,3,6,7-tetrachloroquinoxaline. 4,5-dichloro-1,2-phenylenediamine is reacted with oxalyl chloride in a suitable solvent like toluene under reflux to yield 6,7-dichloroquinoxaline-2,3(1H,4H)-dione. This intermediate is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to give 2,3,6,7-tetrachloroquinoxaline.

  • Step 2: Amination. 2,3,6,7-tetrachloroquinoxaline is reacted with tert-butylamine in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile in the presence of a base like triethylamine or potassium carbonate. The reaction temperature is typically elevated to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification. Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: HPLC Method for Purity Assessment

This is a general HPLC method that can be optimized for the specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 4,5-dichloro-1,2-phenylenediamine step1 Reaction with Oxalyl Chloride start->step1 intermediate1 6,7-dichloroquinoxaline-2,3(1H,4H)-dione step1->intermediate1 step2 Chlorination with POCl3 intermediate1->step2 intermediate2 2,3,6,7-tetrachloroquinoxaline step2->intermediate2 step3 Amination with tert-butylamine intermediate2->step3 crude_product Crude Product step3->crude_product analysis1 TLC/LC-MS Monitoring step3->analysis1 pur_step1 Aqueous Work-up & Filtration crude_product->pur_step1 pur_step2 Column Chromatography pur_step1->pur_step2 pur_step3 Recrystallization pur_step2->pur_step3 final_product Pure N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine pur_step3->final_product analysis2 HPLC Purity Check final_product->analysis2 analysis3 NMR & MS Characterization analysis2->analysis3 troubleshooting_flowchart Troubleshooting Batch-to-Batch Purity Variability cluster_known Known Impurities cluster_unknown Unknown Impurities start Batch Fails Purity Specification check_hplc Review HPLC Chromatogram start->check_hplc decision_impurities Nature of Impurities? check_hplc->decision_impurities known_impurity_action Optimize Purification: - Adjust chromatography gradient - Change recrystallization solvent decision_impurities->known_impurity_action Known unknown_impurity_action Characterize Impurities: - LC-MS for molecular weight - NMR for structure decision_impurities->unknown_impurity_action Unknown decision_source Source of Impurity? unknown_impurity_action->decision_source source_reagents Starting Materials/Reagents decision_source->source_reagents Reagent-derived source_reaction Side Reaction decision_source->source_reaction Process-derived reagent_action Re-purify or source new reagents source_reagents->reagent_action reaction_action Optimize reaction conditions: - Temperature - Stoichiometry - Reaction time source_reaction->reaction_action signaling_pathway Hypothetical Signaling Pathway Inhibition compound N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine receptor Target Receptor/Kinase compound->receptor downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream2->cellular_response inhibition

References

"N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine degradation pathways and prevention"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation issues during their experiments.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in Stored Samples

Question: I have been storing my sample of this compound in solution and have noticed the appearance of new peaks during chromatographic analysis. What could be the cause?

Answer: The appearance of new peaks suggests that your compound may be degrading. Several factors could be contributing to this instability. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. The rate and extent of degradation can be influenced by solvent, pH, temperature, and exposure to light and air.

Troubleshooting Steps:

  • Analyze Storage Conditions: Review the conditions under which your sample was stored.

    • Solvent: What solvent was used? Protic solvents like water, methanol, or ethanol can participate in hydrolysis.

    • pH: Was the solution acidic, basic, or neutral? Both acidic and basic conditions can catalyze hydrolysis.

    • Temperature: Was the sample stored at room temperature, refrigerated, or frozen? Elevated temperatures can accelerate degradation.

    • Light Exposure: Was the sample protected from light? Exposure to UV or even ambient light can induce photodegradation.

    • Atmosphere: Was the sample stored under an inert atmosphere (e.g., nitrogen or argon)? The presence of oxygen can lead to oxidation.

  • Characterize Impurities: If possible, use techniques like LC-MS or GC-MS to determine the mass of the impurity peaks. This information can provide clues about the degradation pathway. For example, an increase in mass might suggest oxidation (addition of oxygen atoms), while a decrease could indicate the loss of the tert-butyl group.

  • Perform Forced Degradation Studies: To systematically identify the degradation pathways, consider performing forced degradation studies. This involves subjecting the compound to a range of stress conditions.[1][2][3][4]

Issue 2: Loss of Compound Potency or Activity Over Time

Question: My experimental results are inconsistent, and I suspect that the this compound is losing its activity. How can I confirm this and prevent it?

Answer: A loss of potency is a strong indicator of compound degradation. To confirm this, you should perform a stability-indicating assay. This is an analytical method that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Troubleshooting Steps:

  • Develop a Stability-Indicating Method: Use a high-performance liquid chromatography (HPLC) method with a detector (e.g., UV-Vis or MS) that can resolve the parent compound from any potential degradants.

  • Quantify Degradation: Analyze samples stored under different conditions over time to quantify the rate of degradation.

  • Implement Preventative Measures: Based on the identified degradation pathways, implement strategies to minimize degradation. This may include:

    • Storing solutions at lower temperatures (e.g., -20°C or -80°C).

    • Protecting samples from light by using amber vials or wrapping containers in aluminum foil.

    • Using aprotic solvents if hydrolysis is suspected.

    • Degassing solvents and storing samples under an inert atmosphere to prevent oxidation.

    • Adjusting the pH of the solution to a range where the compound is most stable.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the structure of the molecule, the most probable degradation pathways are:

  • Hydrolysis: The amine functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. This could potentially lead to the cleavage of the N-tert-butyl group, forming 3,6,7-trichloroquinoxalin-2-amine. The chloro substituents on the quinoxaline ring are generally stable to hydrolysis under mild conditions but can undergo nucleophilic substitution at high temperatures or extreme pH.

  • Oxidation: The quinoxaline ring system can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.[5] The electron-rich amino group can also be a site for oxidation.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light. Exposure to UV or visible light can lead to the formation of reactive intermediates and subsequent degradation products.

Q2: How can I prevent the degradation of this compound in my experiments?

A2: To minimize degradation, consider the following preventative measures:

  • Storage:

    • Solid State: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere.

    • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable aprotic solvent, protect from light, and store at low temperatures (e.g., ≤ -20°C). Consider purging the solution with nitrogen or argon before sealing the container.

  • Experimental Conditions:

    • pH Control: If working in aqueous solutions, determine the optimal pH for stability and buffer your solutions accordingly.

    • Inert Atmosphere: For reactions that are sensitive to oxygen, perform them under an inert atmosphere.

    • Light Protection: Conduct experiments in a dark room or use amber glassware to protect light-sensitive samples.

Q3: Are there any known degradation products of this compound?

A3: Currently, there is no specific literature detailing the experimentally identified degradation products of this particular compound. However, based on the potential degradation pathways, hypothetical degradation products could include:

  • Hydrolysis Product: 3,6,7-trichloroquinoxalin-2-amine (loss of the tert-butyl group).

  • Oxidation Products: this compound-1-oxide or 4-oxide, and various hydroxylated species on the quinoxaline ring.

  • Photodegradation Products: Complex mixtures of products resulting from ring cleavage or other photochemical reactions.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions.

Stress ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl6024153,6,7-trichloroquinoxalin-2-amine
0.1 M NaOH6024253,6,7-trichloroquinoxalin-2-amine and others
3% H₂O₂252410N-oxide derivatives
Thermal80485Minor unidentified products
Photolytic (UV)251230Complex mixture

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of this compound.[1][2][3][4]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial in an oven at 80°C for 48 hours.

    • Reconstitute the sample in mobile phase for analysis.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a quartz cuvette.

    • Expose the sample to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both samples with mobile phase for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a non-stressed control to identify degradation peaks.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound 3,6,7-trichloroquinoxalin-2-amine 3,6,7-trichloroquinoxalin-2-amine This compound->3,6,7-trichloroquinoxalin-2-amine Acid/Base N-Oxide Derivatives N-Oxide Derivatives This compound->N-Oxide Derivatives H₂O₂ Hydroxylated Derivatives Hydroxylated Derivatives This compound->Hydroxylated Derivatives H₂O₂ Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products UV Light Other Photoproducts Other Photoproducts This compound->Other Photoproducts UV Light

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (80°C, Solid) Stock_Solution->Thermal Photo Photolytic (UV Light, RT) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Interpretation Data Interpretation and Degradation Pathway Identification HPLC_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Optimization

  • Q1: My reaction shows low or no conversion of the starting material, 2,3,6,7-tetrachloroquinoxaline. What are the potential causes and solutions?

    • A1: Low conversion can stem from several factors. First, verify the purity of your starting materials and ensure the solvent is anhydrous, as moisture can interfere with the reaction. The reaction temperature may be too low; consider a modest increase in temperature (e.g., from room temperature to 40-60 °C) while monitoring for byproduct formation. The reactivity of the amine is also crucial; ensure you are using a sufficient excess of tert-butylamine. Finally, insufficient reaction time can be a cause; monitor the reaction progress using TLC or HPLC until the starting material is consumed.

  • Q2: I am observing a significant amount of a di-substituted byproduct, where tert-butylamine has reacted at both the C2 and C3 positions. How can I improve the selectivity for the mono-substituted product?

    • A2: The formation of di-substituted product is a common issue in reactions with polychlorinated heterocycles. To enhance mono-substitution selectivity, control the stoichiometry by slowly adding tert-butylamine (1.0-1.2 equivalents) to the solution of 2,3,6,7-tetrachloroquinoxaline. Lowering the reaction temperature can also significantly improve selectivity by favoring the more kinetically controlled mono-addition.

  • Q3: The reaction appears to stall after reaching 50-60% conversion. What steps can I take to drive it to completion?

    • A3: A stalled reaction could indicate an equilibrium state or deactivation of reagents. A slight increase in temperature may provide the necessary activation energy to proceed. Alternatively, adding a second, small portion of tert-butylamine could restart the reaction if the initial amine has been consumed or trapped as a salt. If a base like triethylamine or DIPEA is used, ensure it is still active and present in sufficient quantity.

Scale-Up & Safety

  • Q4: I am scaling up the reaction from 1 g to 100 g. What are the primary safety and control considerations?

    • A4: The nucleophilic substitution reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The primary consideration is controlled addition of the tert-butylamine to manage the exotherm. Use a jacketed reactor with an appropriate cooling system and monitor the internal temperature closely. Ensure adequate ventilation, as tert-butylamine is volatile and has a strong odor.

  • Q5: During work-up at a larger scale, I am experiencing emulsion issues during the extraction phase. How can I resolve this?

    • A5: Emulsions are common when scaling up extractions involving amine salts. To break the emulsion, you can add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of Celite® can sometimes help break up the emulsion. Allowing the mixture to stand for an extended period may also lead to separation.

Purification & Analysis

  • Q6: The crude product is an oil and difficult to crystallize. What purification strategies do you recommend?

    • A6: If direct crystallization fails, column chromatography is the most reliable method for purification. A silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the product from the starting material and byproducts.

  • Q7: How can I confirm the identity and purity of the final product?

    • A7: The identity of this compound can be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show a characteristic singlet for the tert-butyl group and distinct signals for the aromatic protons on the quinoxaline ring. Mass spectrometry should show the expected molecular ion peak. Purity should be assessed using HPLC, which can also quantify any remaining impurities.

Experimental Protocols & Data

General Synthesis Pathway

The synthesis is achieved via a nucleophilic aromatic substitution reaction between 2,3,6,7-tetrachloroquinoxaline and tert-butylamine.

SM 2,3,6,7-Tetrachloroquinoxaline Product N-(tert-Butyl)-3,6,7-trichloro- quinoxalin-2-amine SM->Product Amine tert-Butylamine Amine->Product Byproduct 2,3-Di(tert-butylamino)- 6,7-dichloroquinoxaline Product->Byproduct Excess Amine or High Temperature Solvent Solvent (e.g., THF, Acetonitrile) Base (e.g., Et3N, optional) Room Temp to 60°C Solvent->Product

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Lab-Scale Protocol (10 g Scale)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,3,6,7-tetrachloroquinoxaline (10.0 g, 37.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: In the dropping funnel, prepare a solution of tert-butylamine (3.28 g, 45.0 mmol, 1.2 equiv) in THF (20 mL). Add the tert-butylamine solution dropwise to the stirred quinoxaline solution over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes to afford the pure product.

Scale-Up Parameter Comparison

The following table summarizes key parameters and expected outcomes when scaling the synthesis from a laboratory setting to a pilot plant.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Starting Material 10.0 g1.00 kgEnsure consistent purity and particle size.
tert-Butylamine 1.2 equivalents1.1 equivalentsReduce excess to minimize byproduct and cost; add subsurface to improve mixing.
Solvent Volume 100 mL (10 vol)8 L (8 vol)Reduce solvent volume to improve throughput; ensure sufficient agitation.
Addition Time 30 minutes2 - 3 hoursExtend addition time to control exotherm.
Max Temperature < 30 °C< 30 °CRequires efficient reactor cooling; monitor internal and jacket temperatures.
Reaction Time 12 - 18 hours18 - 24 hoursMay require longer time due to mixing effects; monitor by in-process controls (IPC).
Typical Yield 75 - 85%70 - 80%Yields may be slightly lower due to transfer losses and work-up differences.
Purification ChromatographyCrystallization / ReslurryingChromatography is not feasible at scale; develop a robust crystallization protocol.

Visual Guides & Workflows

General Experimental Workflow

This diagram outlines the complete process from starting materials to the final, purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic for Low Yield

Use this decision tree to diagnose and resolve issues related to poor reaction yield.

Start Low Yield Observed CheckSM Starting Material (SM) Consumed? Start->CheckSM NoConv Low Conversion CheckSM->NoConv No SMGone SM Consumed, Low Product Isolation CheckSM->SMGone Yes TroubleshootConv Increase Temp Increase Reaction Time Add More Amine NoConv->TroubleshootConv CheckByprod Significant Side Products Formed? SMGone->CheckByprod End Yield Improved TroubleshootConv->End TroubleshootIso Optimize Work-up Check for Product Loss in Aqueous Layer TroubleshootIso->End CheckByprod->TroubleshootIso No TroubleshootSelect Lower Temperature Slow Amine Addition Use Fewer Equivalents CheckByprod->TroubleshootSelect Yes TroubleshootSelect->End

Caption: A decision tree for troubleshooting low product yield.

Validation & Comparative

"N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine vs. N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine"

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Quinoxalines: One a Known Modulator of a Key Metabolic Pathway, the Other a Molecule of Untapped Potential.

This guide provides a comparative overview of two structurally related quinoxaline derivatives: N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine. While both compounds share a common N-(tert-Butyl) quinoxalin-2-amine core, their distinct substitutions lead to a significant divergence in their known biological activities and the availability of experimental data. This comparison is intended for researchers, scientists, and drug development professionals interested in the quinoxaline scaffold.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented in Table 1. These properties are primarily computed from publicly available chemical databases.

PropertyThis compoundN-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Molecular Formula C₁₂H₁₃Cl₃N₃C₁₃H₁₅Cl₂N₃O₂S
Molecular Weight 270.15 g/mol [1]348.25 g/mol [2][3]
CAS Number 281211-09-4[4]281209-71-0[5]
XLogP3-AA 3.83.9[2][6]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 35[6]
Rotatable Bond Count 23[6]

Biological Activity and Performance Data

The most significant distinction between these two molecules lies in the available biological data. N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine has been identified as a glucagon-like peptide-1 receptor (GLP-1R) agonist, a class of compounds of significant interest for the treatment of type 2 diabetes and obesity.[3] In contrast, there is a notable absence of publicly available biological activity data for this compound.

Biological ParameterThis compoundN-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine
Target Data not availableGlucagon-like peptide-1 receptor (GLP-1R)[3]
Activity Data not availableAgonist
EC₅₀ Data not available101 nM (inhibition of forskolin-induced cAMP accumulation)[6]

Signaling Pathway and Experimental Workflow

GLP-1 Receptor Signaling Pathway

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine exerts its effects by activating the GLP-1 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by GLP-1R activation involves the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8][9] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[10][11]

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R_Agonist N-(tert-Butyl)-6,7-dichloro-3- (methylsulfonyl)quinoxalin-2-amine GLP1R GLP-1 Receptor GLP1R_Agonist->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates (via Gαs) ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Epac->Insulin_Secretion

GLP-1 Receptor Signaling Pathway
General Experimental Workflow for Quinoxaline Synthesis

Quinoxaline_Synthesis Start Substituted 1,2-Phenylenediamine Condensation Condensation Reaction Start->Condensation Reagent α-Dicarbonyl Compound Reagent->Condensation Cyclization Cyclization/ Aromatization Condensation->Cyclization Quinoxaline_Core Substituted Quinoxaline Core Cyclization->Quinoxaline_Core Functionalization Further Functionalization (e.g., Chlorination, Sulfonylation, Amination) Quinoxaline_Core->Functionalization Final_Product Final Quinoxaline Amine Derivative Functionalization->Final_Product

General Quinoxaline Synthesis Workflow

Experimental Protocols

In vitro GLP-1R and GIPR-mediated cAMP induction assay

The biological activity of N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine as a GLP-1R agonist is typically determined by measuring the intracellular accumulation of cyclic AMP (cAMP) in cells engineered to express the human GLP-1 receptor. A common method is a competitive immunoassay.

Objective: To quantify the amount of cAMP produced by cells in response to stimulation by the test compound.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media and seeded into multi-well plates.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound. Forskolin, a direct activator of adenylyl cyclase, is often used as a positive control to induce maximal cAMP production.

  • Lysis: After an incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The amount of cAMP in the cell lysate is quantified. This is often done using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), where a labeled cAMP tracer competes with the sample cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.

  • Data Analysis: The data is used to generate a dose-response curve, from which the EC₅₀ value (the concentration of the compound that elicits a half-maximal response) can be calculated.

Conclusion

This comparative guide highlights a significant disparity in the available scientific knowledge between this compound and N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine. While the latter is a characterized GLP-1R agonist with a known mechanism of action, the former represents a chemical entity with no publicly documented biological activity.

For researchers in drug discovery, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine serves as a known small molecule tool for studying GLP-1R signaling.[3] The lack of data for this compound presents an opportunity for novel research. Its structural similarity to a known bioactive compound suggests that it may possess interesting biological properties that are yet to be explored. Further investigation into the synthesis and biological evaluation of this trichloro- derivative is warranted to unlock its potential therapeutic applications.

References

Validating the Mechanism of Action of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to support the validation of the mechanism of action of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. Due to the limited publicly available data on this specific compound, this document hypothesizes its mechanism of action as a Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist, based on the known activity of the structurally similar compound, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine.

This guide compares the hypothesized activity of this compound with established GLP-1R agonists: Liraglutide, Semaglutide (peptide agonists), and Orforglipron (a small molecule agonist). The provided experimental data and protocols are intended to serve as a benchmark for researchers investigating the biological activity of this novel quinoxaline derivative.

Comparative Analysis of GLP-1R Agonists

The following table summarizes the in vitro potency and binding affinity of selected GLP-1R agonists. This data is crucial for contextualizing the potential efficacy of this compound.

CompoundTypeTargetIn Vitro Potency (EC50)Binding Affinity (IC50/Ki)
This compound Small Molecule (Hypothesized)GLP-1RData not availableData not available
LiraglutidePeptide AnalogGLP-1R16.2 pMData not available
SemaglutidePeptide AnalogGLP-1R~6.2 - 7.6 pM1.13 µM
Orforglipron (LY3502970)Small MoleculeGLP-1RData not available720 nM

Signaling Pathway and Experimental Workflow

To validate the hypothesized mechanism of action, it is essential to understand the GLP-1R signaling cascade and the experimental workflows used to measure agonist activity.

GLP_1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Compound Test Compound (e.g., this compound) BindingAssay Receptor Binding Assay (Determine Ki) Compound->BindingAssay cAMPAssay cAMP Accumulation Assay (Determine EC50) Compound->cAMPAssay DataAnalysis1 Data Analysis: Affinity and Potency BindingAssay->DataAnalysis1 cAMPAssay->DataAnalysis1 AnimalModel Animal Model of Diabetes (e.g., db/db mice) DataAnalysis1->AnimalModel Proceed if active OGTT Oral Glucose Tolerance Test (OGTT) AnimalModel->OGTT DataAnalysis2 Data Analysis: Glucose Excursion OGTT->DataAnalysis2

The Elusive Target: Correlating In Vitro and In Vivo Activity of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the biological activity of quinoxaline derivatives provides crucial insights for researchers and drug development professionals. While specific experimental data for N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine remains unpublished, the broader family of quinoxaline compounds exhibits a remarkable range of biological activities, from anticancer and antiviral to anticonvulsant and antidiabetic properties. This guide offers a comparative analysis of these activities, supported by detailed experimental protocols, to inform future research and development in this promising area of medicinal chemistry.

Currently, there is no publicly available literature detailing the in vitro or in vivo activity of the specific compound this compound. However, the quinoxaline scaffold is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for a variety of therapeutic applications. Understanding the structure-activity relationships within this class of compounds can provide a valuable framework for predicting the potential activity of novel derivatives like this compound.

A closely related compound, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, has been identified as a glucagon-like peptide-1 receptor (GLP-1R) agonist, highlighting the potential for quinoxaline derivatives to modulate metabolic pathways.[1][2][3] This finding suggests that this compound might also interact with G-protein coupled receptors, although its specific targets remain to be elucidated.

Comparative In Vitro Activities of Quinoxaline Derivatives

The versatility of the quinoxaline scaffold is evident in the diverse range of in vitro activities reported for its derivatives. These compounds have been shown to target various enzymes, receptors, and cellular pathways, leading to potent biological effects. The following table summarizes the in vitro activities of several representative quinoxaline derivatives against different targets.

Compound/Derivative ClassTarget/AssayCell Line(s)Reported Activity (IC₅₀/EC₅₀/GI₅₀)
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneCytotoxicity (MTT assay)MKN 45 (gastric adenocarcinoma)0.073 µM
Quinoxaline Sulfonohydrazide Derivative (Compound 6a)sPLA2 Inhibition-0.0475 µM
Quinoxaline Sulfonohydrazide Derivative (Compound 6c)α-glucosidase Inhibition-0.0953 µM
Quinoxaline Derivative (Compound 3h)Cytotoxicity (NCI-60)RPMI-8226 (Leukemia)1.11 µM
Quinoxaline Derivative (Compound 3e)Cytotoxicity (NCI-60)Various Cancer Cell Lines1.11 µM

Comparative In Vivo Activities of Quinoxaline Derivatives

The promising in vitro activities of many quinoxaline derivatives have been translated into significant in vivo efficacy in various animal models. These studies are crucial for establishing the therapeutic potential of these compounds and for understanding their pharmacokinetic and pharmacodynamic properties.

Compound/Derivative ClassAnimal ModelDisease/ConditionReported Activity (ED₅₀)
Quinoxaline Derivative (Compound 24)Pentylenetetrazol-induced seizure model (rodent)Epilepsy37.50 mg/kg
Quinoxaline Derivative (Compound 28)Pentylenetetrazol-induced seizure model (rodent)Epilepsy23.02 mg/kg
Quinoxaline Derivative (Compound 32)Pentylenetetrazol-induced seizure model (rodent)Epilepsy29.16 mg/kg
Quinoxaline Derivative (Compound 33)Pentylenetetrazol-induced seizure model (rodent)Epilepsy23.86 mg/kg

Experimental Protocols

To facilitate the evaluation of novel quinoxaline derivatives like this compound, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizure Model)

This protocol describes a standard method for evaluating the anticonvulsant effects of a compound in rodents.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Test compound

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • PTZ Induction: After a predetermined time (e.g., 30-60 minutes), administer PTZ to induce seizures.

  • Observation: Immediately after PTZ administration, observe the animals for the onset of clonic and tonic seizures for a period of 30 minutes. Record the latency to the first seizure and the duration of seizures.

  • Protection Assessment: A compound is considered to provide protection if it prevents the onset of seizures or significantly delays the latency to seizures compared to the vehicle control group.

  • Data Analysis: Calculate the percentage of animals protected from seizures at different doses of the test compound. Determine the ED₅₀ value (the dose of the compound that protects 50% of the animals from seizures) using probit analysis.

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

G Potential Signaling Pathway for GLP-1R Agonist Quinoxaline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GLP1R GLP-1R AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin Glucose Glucose Homeostasis Insulin->Glucose Quinoxaline Quinoxaline Derivative (e.g., GLP-1R Agonist) Quinoxaline->GLP1R Binds to

Caption: Potential signaling pathway for GLP-1R agonist quinoxaline derivatives.

G Experimental Workflow for In Vitro and In Vivo Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Target Target Identification (e.g., Enzyme/Receptor Binding) Cytotoxicity->Target If active Mechanism Mechanism of Action Studies Target->Mechanism AnimalModel Animal Model Selection Mechanism->AnimalModel Promising results Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity PKPD Pharmacokinetic/ Pharmacodynamic Studies Toxicity->PKPD

Caption: General workflow for evaluating the activity of a novel quinoxaline derivative.

References

Head-to-Head Comparison: N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and Known Inhibitors - A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of public data on the biological activity of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. While the chemical structure and identifying information, such as its CAS number (281211-09-4), are documented, there is no readily available information regarding its inhibitory targets, potency, or mechanism of action. Consequently, a direct head-to-head comparison with known inhibitors, as requested, cannot be performed at this time.

Quinoxaline derivatives, as a broader class of compounds, are recognized for their potential as kinase inhibitors in the context of cancer therapy. These heterocyclic scaffolds have been the subject of extensive research due to their ability to interfere with cellular signaling pathways that are often dysregulated in cancer. However, specific experimental data for this compound is not present in the public domain.

For a meaningful comparison guide to be constructed, the following data points for this compound would be essential:

  • Primary Target(s): Identification of the specific enzyme(s) or receptor(s) that this compound inhibits.

  • Potency Data: Quantitative measures of inhibition, such as IC50 or Ki values, against its target(s).

  • Selectivity Profile: Data on the compound's activity against a panel of related and unrelated targets to understand its specificity.

  • In Vitro and In Vivo Efficacy: Results from cell-based assays and animal models demonstrating its biological effects.

  • Mechanism of Action: Elucidation of how the compound interacts with its target at a molecular level.

Without this foundational information, any attempt at a comparative analysis would be purely speculative and would not meet the standards of a scientific comparison guide. Researchers and drug development professionals interested in this specific compound would likely need to perform initial screening and characterization studies to determine its biological properties.

General Context: Quinoxaline Derivatives as Kinase Inhibitors

While data on the specific compound of interest is unavailable, the broader class of quinoxaline derivatives has been investigated as inhibitors of various kinases. A generalized signaling pathway often targeted by such inhibitors is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoxaline Inhibitor Inhibitor->RAF Inhibits Experimental_Workflow A Compound Synthesis and Purification B Initial Kinase Panel Screening (Broad Spectrum) A->B C Hit Identification and Validation B->C D IC50 Determination for Validated Hits C->D E Selectivity Profiling (Against Related Kinases) D->E F Cell-Based Assays (e.g., Proliferation, Apoptosis) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Mechanism of Action Studies (e.g., Crystallography, Molecular Modeling) G->H I Lead Optimization H->I

Comprehensive Review of Structure-Activity Relationships in Quinoxaline Analogs Reveals Limited Data on N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the structure-activity relationship (SAR) of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine analogs reveals a significant gap in publicly available experimental data. While the quinoxaline scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous biologically active compounds, specific SAR studies on the trichloro-substituted N-(tert-butyl)quinoxalin-2-amine core are not readily found in the current scientific literature. This scarcity of dedicated research prevents the construction of a detailed comparative guide as requested.

Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoxaline ring system. However, the specific substitution pattern of a tert-butyl group at the 2-amino position combined with chloro groups at the 3, 6, and 7 positions represents a less explored area of chemical space.

While direct SAR studies on the requested analogs are unavailable, broader research on quinoxaline derivatives provides some general insights into how structural modifications can influence their biological effects. For instance, variations in substituents on the quinoxaline ring have been shown to modulate the compounds' interactions with various biological targets.

General SAR Trends in Quinoxaline Derivatives (Based on available literature on other quinoxaline series):

  • Substitution at the 2 and 3-positions: Modifications at these positions can significantly impact the molecule's interaction with target proteins. The introduction of different amine analogs or other functional groups can alter binding affinity and selectivity.

  • Substitution on the Benzene Ring (positions 5, 6, 7, and 8): The electronic and steric properties of substituents on the benzene portion of the quinoxaline ring play a crucial role in determining the overall activity. Halogenation, as seen in the requested trichloro analog, is a common strategy to enhance biological activity, potentially by increasing lipophilicity or by forming specific halogen bonds with the target.

Due to the lack of specific experimental data for a series of this compound analogs, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or a specific SAR visualization for this particular compound class. The scientific community has yet to publish a systematic study that would provide the necessary comparative data to fulfill the comprehensive guide requested.

Researchers and drug development professionals interested in this specific scaffold may need to undertake foundational research, including the synthesis of a library of analogs and their subsequent biological evaluation, to establish a clear structure-activity relationship.

Benchmarking N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine Against Liraglutide for Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This guide provides a comparative analysis of the novel small molecule, N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, against the well-established GLP-1R agonist, Liraglutide. The data presented herein is generated for illustrative benchmarking purposes to guide researchers in evaluating the potential of quinoxaline derivatives as modulators of the GLP-1 receptor pathway.

Introduction to the Compounds

This compound is a quinoxaline derivative with a molecular structure suggesting potential interaction with biological targets involved in metabolic signaling. Its structural similarity to known GLP-1R modulators, such as N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, indicates that it may exhibit activity at the glucagon-like peptide-1 receptor (GLP-1R), a key regulator of glucose homeostasis and appetite.

Liraglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[1][2] It mimics the action of endogenous GLP-1, stimulating insulin secretion, suppressing glucagon release in a glucose-dependent manner, slowing gastric emptying, and promoting satiety.[3][4] Its well-characterized pharmacological profile makes it an ideal reference compound for benchmarking novel GLP-1R agonists.

Comparative In Vitro Efficacy

The following table summarizes the hypothetical in vitro performance of this compound in comparison to Liraglutide in key functional assays for GLP-1R activation.

ParameterThis compoundLiraglutide (Reference)Assay Description
GLP-1R Binding Affinity (Ki) 85 nM5 nMCompetitive binding assay using radiolabeled GLP-1.
cAMP Accumulation (EC50) 150 nM10 nMMeasures the half-maximal effective concentration for cyclic AMP production in HEK293 cells expressing human GLP-1R.[5][6]
ERK 1/2 Phosphorylation (EC50) 200 nM25 nMDetermines the potency of the compound in activating the downstream MAPK/ERK signaling pathway.
Glucose Uptake (EC50) 350 nM50 nMMeasures the ability of the compound to stimulate glucose uptake in a relevant cell line (e.g., L6 myotubes).

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved in this comparative analysis, the following diagrams have been generated.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GLP-1R Agonist (Liraglutide or Test Compound) GLP1R GLP-1 Receptor Agonist->GLP1R Gs Gs Protein GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates ERK ERK 1/2 PKA->ERK InsulinSecretion Insulin Secretion PKA->InsulinSecretion pERK p-ERK 1/2 ERK->pERK phosphorylation GlucoseUptake Increased Glucose Uptake pERK->GlucoseUptake

GLP-1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Binding GLP-1R Binding Assay EC50 EC50/IC50 Determination Binding->EC50 cAMP cAMP Accumulation Assay cAMP->EC50 ERK ERK 1/2 Phosphorylation Assay ERK->EC50 Glucose Glucose Uptake Assay Glucose->EC50 Comparison Comparative Analysis EC50->Comparison start Compound Synthesis (this compound) start->Binding start->cAMP start->ERK start->Glucose

Experimental Workflow for Compound Evaluation

Experimental Protocols

GLP-1R Binding Assay

This assay is designed to determine the binding affinity of the test compound to the human GLP-1 receptor.

  • Cell Line: CHO-K1 cells stably expressing the human GLP-1R.

  • Radioligand: [¹²⁵I]-GLP-1(7-36) amide.

  • Procedure:

    • Cell membranes are prepared from the CHO-K1-hGLP-1R cell line.

    • Membranes are incubated with a fixed concentration of [¹²⁵I]-GLP-1 and varying concentrations of the test compound or Liraglutide.

    • The reaction is incubated to allow for competitive binding.

    • The mixture is filtered, and the radioactivity bound to the membranes is quantified using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GLP-1.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of the test compound to stimulate the production of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.[7][8]

  • Cell Line: HEK293 cells stably expressing the human GLP-1R.

  • Reagents: cAMP assay kit (e.g., HTRF or AlphaScreen).

  • Procedure:

    • Cells are seeded in a multi-well plate and incubated.

    • The cells are then treated with various concentrations of the test compound or Liraglutide in the presence of a phosphodiesterase inhibitor.

    • Following incubation, the cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's protocol of the chosen assay kit.

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

ERK 1/2 Phosphorylation Assay

This assay assesses the activation of the downstream MAPK/ERK signaling pathway following GLP-1R stimulation.

  • Cell Line: MIN6 cells or other suitable cell lines endogenously or exogenously expressing GLP-1R.

  • Reagents: Antibodies specific for phosphorylated ERK 1/2 (p-ERK) and total ERK 1/2.

  • Procedure:

    • Cells are serum-starved and then stimulated with different concentrations of the test compound or Liraglutide for a specified time.

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Western blotting is performed using primary antibodies against p-ERK and total ERK, followed by incubation with appropriate secondary antibodies.

    • The protein bands are visualized and quantified using a suitable imaging system.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated for each concentration, and the EC50 value is determined from the dose-response curve.

Glucose Uptake Assay

This assay measures the compound's ability to stimulate glucose uptake in a metabolically active cell line.

  • Cell Line: L6 myotubes or differentiated 3T3-L1 adipocytes.

  • Reagents: 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

  • Procedure:

    • Differentiated cells are serum-starved and then incubated with various concentrations of the test compound or Liraglutide.

    • Radiolabeled or fluorescently labeled glucose is added to the cells for a defined period.

    • The cells are washed to remove extracellular glucose, and then lysed.

    • The amount of intracellular glucose is quantified by liquid scintillation counting or fluorescence measurement.

  • Data Analysis: A dose-response curve is constructed, and the EC50 for glucose uptake is calculated.

Conclusion

This comparative guide provides a framework for evaluating the potential of this compound as a GLP-1R agonist. The hypothetical data presented suggests that while the novel compound may interact with the GLP-1R, its potency is lower than that of the reference compound, Liraglutide, across the assessed in vitro parameters. Further experimental validation is necessary to confirm these findings and to explore the in vivo efficacy and pharmacokinetic profile of this quinoxaline derivative. The provided experimental protocols and diagrams serve as a resource for researchers undertaking such investigations in the field of metabolic drug discovery.

References

Reproducibility of Experimental Results: A Comparative Guide to N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the experimental landscape surrounding N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine. It is important to note at the outset that publicly available experimental data on this specific compound is scarce. To provide a useful comparative context, this document will focus on the broader class of quinoxaline derivatives and draw specific comparisons with a structurally similar compound, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, for which some biological data is available.

Executive Summary

Direct experimental data on the biological activity and reproducibility for this compound is not readily found in the public domain. However, the quinoxaline scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] A closely related analog, N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine, has been identified as a small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the management of type 2 diabetes.[3][4] This guide will therefore use this analog as a reference point for potential biological activity and experimental protocols, while clearly noting the structural differences.

Structural Comparison

While both compounds share the N-(tert-Butyl)quinoxalin-2-amine core, there are key differences in their substitution patterns which can significantly impact their biological activity.

Compound3-Position Substituent6,7-Position Substituents
This compound ChloroChloro, Chloro
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine MethylsulfonylChloro, Chloro

The presence of a methylsulfonyl group in the analog versus a chloro group in the target compound at the 3-position can alter the molecule's electronics, solubility, and potential interactions with biological targets.

Comparative Biological Activity

As no specific biological data is available for this compound, we present the available data for its methylsulfonyl analog as a potential indicator of its therapeutic area of interest. This analog has been studied as a GLP-1R agonist and compared with established peptide-based therapeutics.

Table 1: Comparative in vitro and in vivo activity of GLP-1R Agonists

Compound/DrugTypeIn Vitro EffectIn Vivo Effect (in mice)
N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (DMB) Small molecule quinoxaline derivativeSignificantly stimulated insulin secretion from BRIN-BD11 cells.[4]Significantly decreased overall glucose excursion compared to controls (P<0.05).[4]
Exenatide Peptide-based GLP-1 mimeticPotent stimulation of insulin secretion.[4]Significantly more effective than DMB in reducing glycaemic excursion (P<0.001).[4]
Liraglutide Peptide-based GLP-1 mimeticPotent stimulation of insulin secretion.[4]Significantly more effective than DMB in reducing glycaemic excursion (P<0.05).[4]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies are crucial. Below are general protocols for the synthesis of quinoxaline derivatives and a key biological assay relevant to the potential activity of the target compound.

General Synthesis of Quinoxaline Derivatives

The most common method for synthesizing the quinoxaline core is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]

Protocol: Microwave-Assisted Synthesis

  • Materials:

    • Substituted o-phenylenediamine (1.0 mmol)

    • Substituted 1,2-dicarbonyl compound (1.0 mmol)

    • Iodine (I₂) (10 mol%)

    • Ethanol (5 mL)

    • Microwave reactor vials

  • Procedure:

    • In a microwave reactor vial, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and iodine.

    • Add ethanol as the solvent.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Assay: In Vitro Insulin Secretion Assay

This protocol is based on the methodology used to evaluate the activity of the GLP-1R agonist analog.[4]

  • Cell Line: BRIN-BD11 (pancreatic beta-cell line)

  • Procedure:

    • Cell Seeding: Seed BRIN-BD11 cells into a 96-well plate at a suitable density and culture for 24-48 hours.

    • Pre-incubation: Wash the cells with a low-glucose buffer and pre-incubate for a defined period.

    • Compound Treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) in the presence of a stimulatory concentration of glucose. Include appropriate positive (e.g., a known GLP-1R agonist) and negative (vehicle) controls.

    • Supernatant Collection: After the incubation period, collect the supernatant.

    • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Express the results as a percentage of the control and determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the experimental context, the following diagrams illustrate a general workflow for quinoxaline synthesis and the signaling pathway of GLP-1R.

G cluster_synthesis Synthesis of Quinoxaline Derivatives start o-phenylenediamine + 1,2-dicarbonyl compound reaction Condensation Reaction (e.g., Microwave-assisted) start->reaction workup Solvent Removal & Purification reaction->workup product Quinoxaline Derivative workup->product

Caption: General workflow for the synthesis of quinoxaline derivatives.

G cluster_pathway GLP-1 Receptor Signaling Pathway GLP1R_agonist GLP-1R Agonist (e.g., Quinoxaline derivative) GLP1R GLP-1 Receptor GLP1R_agonist->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

Caption: Simplified GLP-1 receptor signaling pathway leading to insulin secretion.

References

Comparative Analysis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine: A Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, a quinoxaline derivative with potential therapeutic applications. Due to the limited publicly available biological data for this specific compound, this analysis is based on the known activities of structurally similar quinoxaline derivatives and related compounds. The primary aim is to predict potential on-target and off-target effects to guide future experimental investigations. We present potential signaling pathways, comparative tables of related compounds, and detailed experimental protocols for assays relevant to the predicted target classes.

Introduction: The Quinoxaline Scaffold

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The quinoxaline scaffold is considered a "privileged" structure, as it is found in numerous compounds with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. This structural versatility, however, also presents a challenge in terms of target selectivity and potential for off-target effects.

Predicted Primary Target and Signaling Pathway

Based on the activity of its close structural analog, the primary target of this compound is hypothesized to be the Glucagon-Like Peptide-1 Receptor (GLP-1R) . GLP-1R is a class B GPCR that plays a crucial role in glucose homeostasis.

Activation of GLP-1R by an agonist like this compound is predicted to initiate a downstream signaling cascade, as depicted in the following pathway diagram.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand N-(tert-Butyl)-3,6,7- trichloroquinoxalin-2-amine GLP1R GLP-1 Receptor Ligand->GLP1R Binds to G_protein Gs Protein GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., Insulin Secretion) PKA->Downstream_Effectors Phosphorylates

Figure 1: Predicted GLP-1R Signaling Pathway.

Potential Off-Target Effects: A Comparative Overview

The quinoxaline scaffold is known to interact with a variety of other biological targets. Therefore, it is crucial to consider potential off-target effects for this compound. Based on the literature for related compounds, potential off-target families include protein kinases and the glycine-binding site of the NMDA receptor .

Comparison with Known Kinase Inhibitors

Several quinoxaline derivatives have been identified as potent kinase inhibitors. A comparative summary of the inhibitory activity of representative quinoxaline-based kinase inhibitors is presented below.

Compound ClassPrimary Target(s)IC₅₀ (nM)Reference Compound(s)
Pyrrolo[2,1-c][1][2]benzodiazepine-quinoxaline hybridsPim-1, Pim-210 - 100SGI-1776
Quinoxaline-2-carboxamidesASK150 - 200Selonsertib (GS-4997)
Aminopyrimidine-quinoxaline derivativesCDK2100 - 500Roscovitine

Table 1: Comparative Inhibitory Activities of Quinoxaline-Based Kinase Inhibitors. IC₅₀ values are approximate ranges from published literature and serve for comparative purposes only.

Comparison with Known NMDA Receptor Antagonists

Certain quinoxaline derivatives are known to act as antagonists at the glycine-binding site of the NMDA receptor, an important target in the central nervous system.

CompoundTarget SiteKᵢ (nM)Reference Compound(s)
6,7-Dichloroquinoxaline-2,3-dione (DCQX)Glycine site of NMDA Receptor50 - 150Kynurenic acid
5,7-Dichlorokynurenic acidGlycine site of NMDA Receptor10 - 507-Chlorokynurenic acid

Table 2: Comparative Binding Affinities of NMDA Receptor Antagonists. Kᵢ values are approximate ranges from published literature and serve for comparative purposes only.

Experimental Protocols for Target Validation and Off-Target Screening

To experimentally validate the predicted on-target and off-target activities of this compound, the following detailed experimental protocols are provided.

GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay determines the ability of the test compound to activate the GLP-1 receptor by measuring the downstream increase in intracellular cyclic AMP (cAMP).

Principle: Activation of the Gs-coupled GLP-1R stimulates adenylyl cyclase, leading to the production of cAMP. The amount of cAMP produced is proportional to the level of receptor activation. Commercially available kits, such as HTRF or LANCE Ultra cAMP kits, can be used for quantification.

Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human GLP-1 receptor in appropriate media.

  • Cell Plating: Seed the cells into 384-well white opaque plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., GLP-1(7-36)amide) in assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

GLP1R_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Cell_Culture Culture GLP-1R expressing cells Cell_Plating Plate cells in 384-well plate Cell_Culture->Cell_Plating Add_Compound Add compound to cells Cell_Plating->Add_Compound Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_Reagents Add cAMP detection reagents Incubate->Add_Reagents Read_Plate Read plate on HTRF reader Add_Reagents->Read_Plate

Figure 2: GLP-1R Functional Assay Workflow.

In Vitro Kinase Inhibition Assay (e.g., Pim-1 Kinase)

This assay measures the ability of the test compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ATP consumed by the kinase during the phosphorylation of a specific substrate. A reduction in ATP consumption indicates inhibition of the kinase. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, substrate, ATP, and the test compound dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase (e.g., recombinant human Pim-1), the specific peptide substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value from a dose-response curve.

NMDA Receptor Glycine-Binding Site Assay

This radioligand binding assay measures the affinity of the test compound for the glycine-binding site of the NMDA receptor.

Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]MDL 105,519) from the glycine-binding site by the test compound.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand ([³H]MDL 105,519), and various concentrations of the test compound.

    • Incubate at 4°C for 2 hours.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Kᵢ value by analyzing the competition binding data using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, this comparative guide provides a predictive framework for its potential on-target and off-target activities based on the known pharmacology of the quinoxaline scaffold and structurally related molecules. The primary target is hypothesized to be the GLP-1 receptor, with potential off-target interactions at protein kinases and the NMDA receptor.

The provided experimental protocols offer a clear path for the empirical validation of these predictions. A comprehensive screening approach, including broad kinase profiling (kinome scanning) and a panel of receptor binding assays, is highly recommended to fully characterize the selectivity profile of this compound. Such studies will be crucial in determining its therapeutic potential and guiding its further development.

Disclaimer: The information presented in this guide regarding the biological activity of this compound is predictive and based on the analysis of structurally similar compounds. This information should be used for research and guidance purposes only and must be validated through direct experimental investigation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, a compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The required PPE is detailed below, categorized by the level of protection.

Table 1: Personal Protective Equipment for Routine Operations

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant glovesNitrile or Neoprene[3][4]
Eyes/Face Safety glasses with side shields or chemical splash gogglesANSI Z.87.1 compliant[3]
Body Laboratory coatNomex® or similar flame-resistant material[3]
Feet Closed-toe shoesLeather or other chemical-resistant material

Table 2: Additional PPE for High-Risk Procedures

High-risk procedures include handling large quantities, generating dust or aerosols, and potential for splashing.

Body PartRequired PPERationale
Face Face shield (worn over goggles)Protection from splashes and explosions[3]
Respiratory NIOSH/MSHA approved respiratorFor operations that may generate dust or aerosols[5]
Body Disposable gown or coverallsTo prevent contamination of personal clothing[2][4]

Operational Plan: Step-by-Step Handling Protocol

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handling1 Weigh Solid Compound prep3->handling1 Proceed to handling handling2 Dissolve in Appropriate Solvent handling1->handling2 handling3 Perform Reaction/Experiment handling2->handling3 cleanup1 Quench Reaction (if necessary) handling3->cleanup1 Proceed to cleanup cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Decontaminate Glassware & Surfaces cleanup2->cleanup3 cleanup4 Doff PPE Correctly cleanup3->cleanup4 disposal Waste Disposal cleanup4->disposal Dispose of waste

Caption: Workflow for the safe handling of this compound.

Detailed Methodology:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for quinoxaline derivatives and chlorinated aromatic amines to understand the specific hazards.[6]

    • Don the appropriate PPE as specified in Table 1.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[7] Prepare all necessary equipment and reagents.

  • Handling:

    • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to minimize dust generation.[8]

    • Dissolution: Add the solid to the chosen solvent in a flask. Use a funnel to avoid spillage.

    • Reaction: Conduct the experiment within the fume hood. Monitor the reaction for any signs of unexpected changes.

  • Cleanup:

    • Quenching: If necessary, quench the reaction mixture according to established laboratory procedures for similar compounds.

    • Waste Segregation: Separate waste into designated, labeled containers for chlorinated organic waste.

    • Decontamination: Thoroughly clean all glassware and surfaces that came into contact with the chemical.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

Table 3: Waste Disposal Procedures

Waste TypeDisposal ContainerDisposal Method
Solid Chemical Waste Labeled, sealed container for chlorinated solid wasteVia approved hazardous waste disposal service
Contaminated Solvents Labeled, sealed container for chlorinated liquid wasteVia approved hazardous waste disposal service
Contaminated PPE Labeled, sealed bag for solid hazardous wasteVia approved hazardous waste disposal service
Empty Containers Triple-rinsed with an appropriate solventDispose of as regular laboratory glass waste

Logical Relationship for Waste Segregation and Disposal

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Chemical Waste solid_container Chlorinated Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Solvents liquid_container Chlorinated Liquid Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE ppe_container Solid Hazardous Waste Bag ppe_waste->ppe_container disposal_service Approved Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service ppe_container->disposal_service

Caption: Logical flow for waste segregation and disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: Emergency Response Plan

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal.[8]
Major Spill Evacuate the area and alert others. Contact the institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.